molecular formula C₂₅H₂₁D₅N₆O₄ B1151328 Dihydrodiol Ibrutinib-d5

Dihydrodiol Ibrutinib-d5

Cat. No.: B1151328
M. Wt: 479.54
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrodiol Ibrutinib-d5 is a deuterium-labeled isotopologue of dihydrodiol ibrutinib, the principal active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. In clinical and pharmacological research, this compound serves as a critical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its primary application is the precise and reliable quantification of native dihydrodiol ibrutinib in biological matrices, most notably human plasma, for applications in therapeutic drug monitoring (TDM) and advanced pharmacokinetic studies . The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and correcting for analyte loss during sample preparation, thereby ensuring the high data integrity required for clinical research . Researchers employ this deuterated standard to support the development of personalized dosing regimens for ibrutinib, as monitoring the plasma concentrations of the active dihydrodiol metabolite is crucial for understanding the drug's efficacy and managing its off-target adverse effects . By providing behavior nearly identical to the natural analyte during extraction and chromatography, Dihydrodiol Ibrutinib-d5 enables high-throughput, robust bioanalysis. This facilitates the construction of accurate pharmacokinetic models that guide precision pharmacotherapy in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . This product is intended for analytical purposes, including method development, method validation (AMV), and Quality Control (QC) applications in a laboratory setting .

Properties

Molecular Formula

C₂₅H₂₁D₅N₆O₄

Molecular Weight

479.54

Synonyms

1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one-d5;  1-[3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2,3-dihydroxy-1-propanone-d5

Origin of Product

United States

Foundational & Exploratory

Technical Guide: CYP3A4-Mediated Metabolism of Ibrutinib to PCI-45227

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ibrutinib (PCI-32765) is a first-in-class, irreversible inhibitor of Bruton’s Tyrosine Kinase (BTK), critical for B-cell receptor signaling.[1][2] While highly effective in treating mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), its pharmacokinetic (PK) profile is defined by extensive first-pass metabolism.

The primary metabolic pathway involves the oxidation of the acryloyl moiety by Cytochrome P450 3A4 (CYP3A4) to form an epoxide intermediate, which is subsequently hydrolyzed to the stable dihydrodiol metabolite, PCI-45227 (M37) .[3] Although PCI-45227 retains BTK inhibitory activity (~15-fold lower than parent), its formation represents the major clearance pathway.[3] Understanding this conversion is critical for predicting drug-drug interactions (DDIs) and optimizing dosing strategies.

This guide provides a rigorous technical framework for studying this metabolic pathway, including mechanistic insights, kinetic profiling, and validated bioanalytical protocols.

Mechanistic Pathway

The transformation of Ibrutinib to PCI-45227 is a two-step bioactivation-hydrolysis sequence.

  • Epoxidation (CYP3A4-Mediated): The electron-rich carbon-carbon double bond of the acryloyl piperidine moiety undergoes mono-oxygenation by CYP3A4, forming a reactive epoxide intermediate.

  • Hydrolysis: The epoxide ring is opened via nucleophilic attack by water. This step is often catalyzed by microsomal Epoxide Hydrolase (mEH) or occurs spontaneously, yielding the vicinal diol (dihydrodiol) PCI-45227.

Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic dependencies.

Ibrutinib_Metabolism cluster_legend Reaction Context Ibrutinib Ibrutinib (PCI-32765) [Parent Drug] MW: 440.5 Epoxide Epoxide Intermediate [Transient Reactive Species] +16 Da Ibrutinib->Epoxide CYP3A4 (Oxidation) PCI45227 PCI-45227 (M37) [Dihydrodiol Metabolite] MW: 474.5 (+34 Da) Epoxide->PCI45227 Epoxide Hydrolase / H2O (Hydrolysis) Note1 Primary Clearance Route (Hepatic First-Pass)

Figure 1: Sequential bioactivation and hydrolysis of Ibrutinib to PCI-45227.

Kinetic Profile & Clinical Relevance

The kinetics of this pathway dictate Ibrutinib's low oral bioavailability (~3-8% fasted) and high susceptibility to DDIs.

Quantitative Summary
ParameterValue / CharacteristicClinical Implication
Primary Enzyme CYP3A4 (Major), CYP2D6 (Minor)High sensitivity to CYP3A modulators.
Metabolite Potency ~15-fold lower vs. BTK than IbrutinibPCI-45227 contributes minimally to efficacy but marks clearance.
Metabolite/Parent Ratio ~1.0 – 2.8 (Steady State)High circulating levels of metabolite.
DDI (Inhibition) Ketoconazole increases Ibrutinib AUC ~24-foldCritical: Contraindicated with strong CYP3A4 inhibitors.
DDI (Induction) Rifampin decreases Ibrutinib AUC ~13-foldRisk of therapeutic failure.

Expert Insight: In in vitro phenotyping assays, the formation of PCI-45227 correlates strongly with midazolam 1'-hydroxylation activity, confirming CYP3A4 as the rate-determining driver.

Experimental Framework: Reaction Phenotyping

To study this pathway or screen new chemical entities (NCEs) for similar liabilities, use the following validated protocol. This system ensures linear metabolite formation and accounts for cofactor requirements.

Protocol: Microsomal Incubation Assay

Objective: Determine intrinsic clearance (


) or CYP3A4 contribution.

Reagents:

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Substrate: Ibrutinib (Stock in DMSO, final organic <0.1%).

Step-by-Step Methodology:

  • Pre-Incubation:

    • Prepare a reaction mixture containing Buffer and HLM (final conc. 0.05 mg/mL ).[3]

    • Add Ibrutinib (final conc. 5 µM , approximating clinically relevant liver concentrations).[3][4]

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.[3]

    • Control: Run a parallel incubation without NADPH to assess non-enzymatic degradation.

  • Sampling:

    • Incubate for 20 minutes (linear range for PCI-45227 formation).

  • Termination:

    • Quench reaction by adding 3 volumes of ice-cold Acetonitrile (ACN) containing Internal Standard (Ibrutinib-d5).

  • Extraction:

    • Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.[5]

Experimental Workflow Diagram

Workflow Step1 Pre-Incubation (HLM + Ibrutinib + Buffer) 37°C, 5 min Step2 Initiation (+ NADPH Regenerating System) Step1->Step2 Step3 Metabolic Reaction (Formation of PCI-45227) 20 min Duration Step2->Step3 Step4 Termination (+ Ice-Cold ACN with IS) Step3->Step4 Step5 Analysis (LC-MS/MS Quantification) Step4->Step5

Figure 2: Standardized microsomal incubation workflow for Ibrutinib metabolism study.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of PCI-45227 requires specific mass spectrometry parameters due to the polarity shift caused by the dihydrodiol group.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5500 or Waters Xevo). Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

MRM Transitions & Conditions
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage / CE
Ibrutinib 441.1

304.2 (or 138.0)Optimized per instrument
PCI-45227 475.2

304.2Similar to parent
Ibrutinib-d5 (IS) 446.2

309.2-

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

Data Interpretation: PCI-45227 will elute earlier than Ibrutinib (Reverse Phase) due to the increased polarity of the diol group relative to the parent acryloyl structure.

References

  • Scheers, E., et al. (2015). Absorption, metabolism, and excretion of oral 14C-radiolabeled ibrutinib in healthy men. Drug Metabolism and Disposition.[1][2][7] Link

  • de Vries, R., et al. (2015).[1] Effect of CYP3A perpetrators on ibrutinib exposure in healthy participants.[3] Pharmacology Research & Perspectives. Link

  • FDA Clinical Pharmacology Review. (2013). NDA 205552 (Ibrutinib). Center for Drug Evaluation and Research. Link

  • Rood, J.J.M., et al. (2016). Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis.[5] Link

  • Galetin, A., et al. (2023). Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity.[3][4][8] Clinical and Translational Science. Link

Sources

Dihydrodiol Ibrutinib-d5 solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Dynamics and Bioanalytical Workflows of Dihydrodiol Ibrutinib-d5

Executive Summary

In the landscape of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precise quantification of active metabolites is as critical as tracking the parent compound. Dihydrodiol Ibrutinib is the primary active metabolite of the BTK inhibitor Ibrutinib, generated via CYP3A4/5-mediated oxidation. To accurately quantify this metabolite using LC-MS/MS, Dihydrodiol Ibrutinib-d5 (CAS 2068022-09-1) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[1].

As a Senior Application Scientist, I frequently observe that bioanalytical assay failures—such as poor calibration linearity, matrix effects, or signal drift—often stem from fundamental errors in standard solubilization. This whitepaper provides an authoritative, causality-driven guide to the solubility dynamics of Dihydrodiol Ibrutinib-d5 in Dimethyl Sulfoxide (DMSO) and Methanol, ensuring robust, self-validating workflows for drug development professionals.

Pharmacological Context & The Role of Deuteration

Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), utilized in treating B-cell malignancies[2]. In vivo, it is rapidly metabolized into Dihydrodiol Ibrutinib, which retains inhibitory activity against BTK, albeit at approximately 15 times lower potency than the parent drug[3].

When developing LC-MS/MS assays, matrix effects (ion suppression or enhancement in the electrospray ionization source) can severely skew quantitative results. By utilizing Dihydrodiol Ibrutinib-d5, researchers introduce a molecule that co-elutes perfectly with the endogenous metabolite but features a +5 Da mass shift. This allows the mass spectrometer to independently track the internal standard, automatically correcting for extraction losses and ionization variations.

G Ibr Ibrutinib (Parent Drug) CYP CYP3A4/5 Metabolism Ibr->CYP Metab Dihydrodiol Ibrutinib (Active Metabolite) CYP->Metab LCMS LC-MS/MS Quantification Metab->LCMS Analyte SIL Dihydrodiol Ibrutinib-d5 (SIL-IS) SIL->LCMS Internal Standard

Ibrutinib metabolism to Dihydrodiol Ibrutinib and LC-MS/MS SIL-IS integration.

Physicochemical Properties & Solubility Dynamics

Like its parent compound, Dihydrodiol Ibrutinib-d5 is a highly lipophilic, crystalline solid[4]. It is practically insoluble in aqueous buffers, necessitating the use of organic solvents for stock preparation. The choice of solvent is dictated by two factors: the dielectric constant required to disrupt the crystal lattice, and the downstream compatibility with LC-MS/MS mobile phases.

Quantitative Solubility Profile
SolventSolubility LimitApplication PhaseRationale / Causality
DMSO (Anhydrous) ≥ 30 mg/mLPrimary Stock PreparationHigh dielectric constant disrupts the crystal lattice; prevents precipitation[5].
Methanol Soluble (>10 mg/mL)Secondary Dilution / Working StdsHigh vapor pressure aids ESI desolvation; fully miscible with LC mobile phases[6].
Aqueous Buffers Practically InsolubleN/AHigh lipophilicity prevents direct aqueous dissolution; requires solvent spiking[4].
The Causality of Solvent Selection

Why DMSO for Primary Stocks? Dimethyl sulfoxide (DMSO) is an aprotic solvent with a highly polar S=O bond. It is exceptionally effective at solvating the pyrazolopyrimidine core of the Ibrutinib structure. However, DMSO is highly hygroscopic. If exposed to ambient humidity, it absorbs water, which lowers the solvent's overall solubilizing power. Because Dihydrodiol Ibrutinib-d5 is highly sensitive to aqueous environments, water ingress into the DMSO stock will cause micro-precipitation, leading to inaccurate standard concentrations[5]. Therefore, anhydrous, newly opened DMSO is an absolute requirement.

Why Methanol for Working Solutions? While DMSO is excellent for primary dissolution, it is a poor solvent for direct LC-MS/MS injection in high volumes. Its high boiling point (189°C) hinders efficient droplet desolvation in the Electrospray Ionization (ESI) source, leading to ion suppression. Methanol, a protic solvent with a low boiling point (64.7°C), evaporates rapidly in the ESI source, enhancing ionization efficiency[6]. Furthermore, methanol is fully miscible with both DMSO and the aqueous mobile phases (e.g., 0.1% Formic Acid in water) used in reversed-phase chromatography.

Self-Validating Experimental Protocol: Stock Preparation

The following methodology is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the integrity of the Dihydrodiol Ibrutinib-d5 standard. Notably, Ibrutinib and its derivatives exhibit rapid thermal degradation at 37°C[7]; thus, temperature control during sonication is a critical failure point that this protocol mitigates.

Phase 1: Primary Solubilization in DMSO (Target: 10 mg/mL)
  • Thermal Equilibration: Remove the lyophilized vial of Dihydrodiol Ibrutinib-d5 from -20°C storage. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial introduces atmospheric condensation, which will instantly degrade the solubility profile.

  • Solvent Addition: Under a nitrogen-purged glovebox or dry environment, add the calculated volume of anhydrous DMSO (≥99.9% purity, sealed under argon) to achieve a 10 mg/mL concentration.

  • Agitation & Temperature-Controlled Sonication: Vortex the vial for 60 seconds. If particulates remain, place the vial in an ultrasonic bath.

    • Validation Checkpoint: The water bath temperature must not exceed 25°C . Add ice to the bath if necessary. Ibrutinib derivatives degrade rapidly at physiological temperatures (37°C)[7].

  • Visual Inspection: Hold the vial against a light source. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate micro-suspensions.

Phase 2: Secondary Dilution in Methanol (Target: 1 mg/mL & Working Stds)
  • Aliquot Transfer: Transfer 100 µL of the 10 mg/mL DMSO primary stock into a low-bind microcentrifuge tube.

  • Methanol Dilution: Add 900 µL of LC-MS grade Methanol to create a 1 mg/mL intermediate stock.

    • Causality Note: This 1:10 dilution reduces the DMSO concentration to 10%. Keeping DMSO ≤10% in working solutions prevents chromatographic anomalies (like peak splitting) during reverse-phase LC injection.

  • Storage: Aliquot the methanolic working solutions into amber glass vials (to prevent photolytic degradation) and store at -80°C.

Workflow Powder Dry Powder (Dihydrodiol Ibrutinib-d5) DMSO Add Anhydrous DMSO (Primary Solubilization) Powder->DMSO Protect from moisture Stock Primary Stock Solution (10 mg/mL) DMSO->Stock Sonicate < 25°C MeOH Serial Dilution in Methanol (LC-MS/MS Compatibility) Stock->MeOH Reduce DMSO to ≤10% Working Working Standards (Spiking Solutions) MeOH->Working Aliquot & Freeze at -80°C

Step-by-step solubility workflow from dry powder to LC-MS/MS working standards.

Conclusion

The successful integration of Dihydrodiol Ibrutinib-d5 into bioanalytical workflows hinges entirely on respecting its physicochemical boundaries. By utilizing anhydrous DMSO for primary lattice disruption and transitioning to Methanol for ESI compatibility, scientists can prevent micro-precipitation and thermal degradation. Adhering to these causality-driven protocols ensures that the stable isotope-labeled internal standard performs its ultimate function: providing unshakeable confidence in the quantification of Ibrutinib's active metabolite.

References

  • Veeprho. Dihydrodiol Ibrutinib-D5 | CAS 2068022-09-1. Retrieved from [Link]

  • PubChem - NIH. Ibrutinib | C25H24N6O2 | CID 24821094. Retrieved from [Link]

  • ResearchGate. Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison. Retrieved from [Link]

Sources

Pharmacokinetics of Ibrutinib Dihydrodiol Metabolite (PCI-45227) in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The "Active Moiety" Challenge

Ibrutinib (PCI-32765) is a first-in-class Bruton’s Tyrosine Kinase (BTK) inhibitor that has transformed the treatment landscape for CLL and MCL. However, its pharmacokinetic (PK) profile is not defined by the parent drug alone.

The primary metabolite, PCI-45227 (Dihydrodiol Ibrutinib) , is a critical variable in the therapeutic equation. Unlike typical inactive waste products, PCI-45227 retains biological activity. While its potency against BTK is approximately 15-fold lower than the parent, its systemic exposure in plasma often exceeds that of Ibrutinib itself.

This guide provides a rigorous technical analysis of PCI-45227, detailing its metabolic formation, bioanalytical quantification via LC-MS/MS, and its impact on the overall pharmacodynamic (PD) profile.

Metabolic Biotransformation: Warhead Neutralization

The formation of PCI-45227 represents a specific metabolic "disarming" of Ibrutinib. Ibrutinib functions as a covalent inhibitor via an acryloyl moiety (Michael acceptor) that binds to Cysteine-481 of BTK.

Mechanism of Action[1][2]
  • Oxidation (CYP3A4/5): The acryloyl group undergoes epoxidation, primarily mediated by CYP3A4.

  • Hydrolysis (Epoxide Hydrolase): The unstable epoxide intermediate is rapidly hydrolyzed to form the stable dihydrodiol (PCI-45227).

Critical Consequence: The conversion of the acryloyl group to a dihydrodiol destroys the Michael acceptor. Therefore, PCI-45227 is a reversible inhibitor , lacking the ability to form a covalent bond with BTK. This structural change explains its reduced potency compared to the parent.

Pathway Visualization

Ibrutinib_Metabolism Ibrutinib Ibrutinib (Parent) [Covalent Binder] CYP CYP3A4/5 (Oxidation) Ibrutinib->CYP Epoxide Epoxide Intermediate [Unstable] EPHX Epoxide Hydrolase (Hydrolysis) Epoxide->EPHX PCI45227 PCI-45227 (Dihydrodiol) [Reversible Binder] CYP->Epoxide EPHX->PCI45227

Figure 1: Metabolic pathway of Ibrutinib to PCI-45227.[1] The transformation neutralizes the covalent binding warhead.

Bioanalytical Methodology: LC-MS/MS Quantification

Accurate quantification of PCI-45227 is challenging due to its polarity and structural similarity to the parent. The following protocol outlines a validated workflow for simultaneous quantification in human plasma.

Experimental Protocol

Reagents & Standards:

  • Internal Standard (IS): Ibrutinib-d5 (deuterated) is preferred to compensate for matrix effects.

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 200 µL of Acetonitrile (ACN) containing the Internal Standard.

    • Vortex aggressively for 5 minutes.

    • Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (to match initial gradient conditions).

  • Chromatography (LC Conditions):

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18. The T3 phase helps retain the more polar dihydrodiol.

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[2][3][4]

    • Gradient:

      • 0.0 min: 30% B

      • 3.0 min: 90% B[5]

      • 3.5 min: 90% B[5]

      • 3.6 min: 30% B (Re-equilibration)

    • Flow Rate: 0.4 - 0.5 mL/min.

  • Mass Spectrometry (MS/MS Settings):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Source Temp: 500°C.

    • MRM Transitions (Critical):

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
Ibrutinib 441.2304.23025
PCI-45227 475.2304.23028
Ibrutinib-d5 (IS) 446.2309.23025

Note: The product ion 304.2 represents the conserved pyrazolo-pyrimidine core, which remains intact in both parent and metabolite.

Bioanalytical Workflow Diagram

Bioanalysis_Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (Add 200 µL ACN + IS) Sample->PPT Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer & Dilution (1:1 with MPA) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS

Figure 2: Validated extraction and analysis workflow for high-throughput PK profiling.

Pharmacokinetic Profile: Parent vs. Metabolite

The clinical relevance of PCI-45227 is driven by its accumulation. While Ibrutinib is rapidly cleared, the metabolite persists, leading to a high Metabolite-to-Parent ratio.

Quantitative Comparison (Steady State)
ParameterIbrutinib (Parent)PCI-45227 (Metabolite)Ratio (Met/Parent)

(h)
1 - 22 - 4N/A

(h)
4 - 65 - 8~1.0
AUC (ng·h/mL) Variable (High First Pass)High 1.0 - 2.8
Protein Binding ~97%~91%Lower Binding
Elimination Feces (Metabolized)FecesN/A

Key Insights:

  • Higher Free Fraction: PCI-45227 has lower plasma protein binding (91% vs 97%), meaning the free (active) fraction of the metabolite is proportionally higher than total plasma levels suggest.

  • AUC Dominance: In many patients, the systemic exposure (AUC) of the metabolite is double that of the parent drug. This necessitates considering PCI-45227 when evaluating drug-drug interactions (DDIs), particularly with CYP3A4 inhibitors/inducers.

Clinical Implications & Safety

Pharmacodynamics

Despite being 15-fold less potent, the high plasma concentration of PCI-45227 contributes to the overall BTK inhibition. However, because it is a reversible inhibitor , its occupancy of the BTK pocket is transient compared to the permanent covalent bond formed by Ibrutinib.

Toxicity and Off-Target Effects

The metabolite retains affinity for off-target kinases (e.g., EGFR, ITK). High accumulation of PCI-45227 in patients with hepatic impairment (where CYP3A4 metabolism is altered) may correlate with increased rates of adverse events, such as rash or diarrhea, distinct from BTK-mediated effects.

Drug-Drug Interactions (DDIs)

Since PCI-45227 is formed via CYP3A4, strong CYP3A4 inhibitors (e.g., ketoconazole) do not just increase Ibrutinib levels; they drastically alter the Parent/Metabolite ratio, potentially "shutting off" the formation of the metabolite while skyrocketing parent concentrations. Conversely, inducers may shift the balance toward the metabolite.

References

  • FDA Clinical Pharmacology Review. (2013). Center for Drug Evaluation and Research: Ibrutinib (NDA 205552). Retrieved from

  • Scheers, E., et al. (2015). ADME of Ibrutinib: Metabolism, Excretion and Mass Balance in Humans. Drug Metabolism and Disposition.[6][7] Retrieved from

  • De Vries, R., et al. (2020). Extrahepatic metabolism of ibrutinib.[6] Investigational New Drugs. Retrieved from

  • Rood, J.J.M., et al. (2016). Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma.[2][8][9] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Marostica, E., et al. (2015). Population Pharmacokinetics of Ibrutinib in Patients with B-Cell Malignancies.[7] Clinical Pharmacology & Therapeutics. Retrieved from

Sources

The Critical Role of Dihydrodiol Ibrutinib-d5 in Advancing BTK Inhibitor Research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has fundamentally altered the treatment landscape for various B-cell malignancies.[1][2] Understanding its metabolic fate is paramount for optimizing its therapeutic index and ensuring analytical accuracy in clinical studies. This guide provides an in-depth examination of Dihydrodiol Ibrutinib, the primary active metabolite of Ibrutinib, and elucidates the indispensable role of its deuterated stable isotope-labeled analog, Dihydrodiol Ibrutinib-d5, in modern bioanalytical and pharmacokinetic research. We will explore the underlying principles of drug metabolism, the utility of isotopic labeling, and present detailed protocols that form the bedrock of robust BTK inhibitor development programs.

The Centrality of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that serves as a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway.[3][4][5] The BCR pathway is a cornerstone of B-cell development, proliferation, and survival.[1] In many B-cell cancers, this pathway is constitutively active, driving malignant cell growth and survival.[6] Ibrutinib functions by irreversibly binding to a cysteine residue (Cys-481) in the BTK active site, effectively shutting down this pro-survival signaling cascade.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SRC SRC Family Kinases (LYN) BCR->SRC SYK SYK SRC->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 DAG_IP3 DAG / IP3 Activation PLCG2->DAG_IP3 NFKB NF-κB Pathway DAG_IP3->NFKB Nucleus Nucleus NFKB->Nucleus Gene Transcription (Proliferation, Survival) Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition (Cys-481) Antigen Antigen Antigen->BCR Antigen Binding

Figure 1: Simplified BTK Signaling Pathway and Ibrutinib's Point of Intervention.

The Metabolic Journey of Ibrutinib: Formation of Dihydrodiol Ibrutinib

Upon oral administration, Ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4, and to a lesser degree, CYP2D6.[8][9][10] This metabolic process is a major determinant of the drug's low oral bioavailability and significant inter-patient pharmacokinetic variability.[11][12]

The principal metabolic pathway involves the oxidation of the acryloyl moiety of Ibrutinib, leading to the formation of an epoxide intermediate, which is subsequently hydrolyzed to a dihydrodiol derivative.[7] This major active metabolite is known as Dihydrodiol Ibrutinib or PCI-45227.[8][13] While it is considered an "active" metabolite, its inhibitory activity against BTK is approximately 15 times lower than that of the parent Ibrutinib molecule.[8][11][14] Nonetheless, its presence and concentration in plasma are critical variables in assessing the overall pharmacological profile of Ibrutinib therapy.[15]

Ibrutinib Ibrutinib Enzyme CYP3A4 / CYP2D6 (Hepatic Metabolism) Ibrutinib->Enzyme Metabolite Dihydrodiol Ibrutinib (PCI-45227) Enzyme->Metabolite Oxidation & Hydration

Figure 2: Primary Metabolic Conversion of Ibrutinib.

The Rationale for Deuteration: Introducing Dihydrodiol Ibrutinib-d5

In drug development, particularly for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest accuracy and precision.[16][17] Dihydrodiol Ibrutinib-d5 is the deuterated analog of the metabolite, designed specifically for this purpose.

Why Deuterium? The Kinetic Isotope Effect (KIE)

The C-H bond is weaker and vibrates at a higher frequency than the corresponding carbon-deuterium (C-D) bond.[18] Because of this, breaking a C-D bond requires more energy and thus proceeds at a slower rate.[19][20] This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE).[18][21] While KIE is a powerful tool for intentionally slowing drug metabolism to improve pharmacokinetics, its more common application in this context is the creation of an ideal internal standard.[22]

The Ideal Internal Standard

An ideal internal standard for mass spectrometry should:

  • Be chemically identical to the analyte to ensure it behaves the same way during sample extraction, chromatography, and ionization.[23]

  • Have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.

Dihydrodiol Ibrutinib-d5 fulfills these criteria perfectly. It co-elutes with the endogenous (unlabeled) Dihydrodiol Ibrutinib and experiences identical matrix effects (e.g., ion suppression or enhancement), but its increased mass allows for its distinct detection.[24] By adding a known quantity of Dihydrodiol Ibrutinib-d5 to every sample, any variability in sample preparation or instrument response can be normalized, leading to highly reliable quantification of the actual metabolite concentration.[23]

Core Application: Pharmacokinetic (PK) Studies and Bioanalytical Methodologies

The primary role of Dihydrodiol Ibrutinib-d5 is as an internal standard for the quantification of Dihydrodiol Ibrutinib in biological matrices, most commonly human plasma. This is essential for characterizing the pharmacokinetics of both the parent drug and its key metabolite.

Summary of Key Pharmacokinetic Parameters

Accurate quantification allows for the determination of critical PK parameters that inform dosing strategies and our understanding of drug disposition.

ParameterIbrutinibDihydrodiol Ibrutinib (PCI-45227)Reference
Tmax (Time to Peak Conc.) 1–2 hours~2 hours[8][11]
Half-life (t½) 4–6 hoursVariable, similar to parent[8][25]
Metabolizing Enzyme Primarily CYP3A4N/A (is the metabolite)[9][10]
Metabolite to Parent Ratio N/A1.0 to 2.8 at steady state[8][26]
BTK Inhibitory Activity High (IC50 ~0.5 nM)~15x lower than Ibrutinib[11][14]
Detailed Protocol: LC-MS/MS Quantification of Dihydrodiol Ibrutinib in Human Plasma

This protocol outlines a typical workflow for a validated bioanalytical assay. The trustworthiness of the data relies on the meticulous execution and validation of each step.

Objective: To accurately quantify the concentration of Dihydrodiol Ibrutinib in human plasma samples from a clinical study.

Materials:

  • Human plasma (K2-EDTA)

  • Dihydrodiol Ibrutinib reference standard

  • Dihydrodiol Ibrutinib-d5 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Ultrapure Water

  • 96-well collection plates

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of Dihydrodiol Ibrutinib and Dihydrodiol Ibrutinib-d5 in a suitable organic solvent (e.g., DMSO or Methanol).

    • Create a series of working standard solutions by serially diluting the Dihydrodiol Ibrutinib stock. These will be used to spike blank plasma to create the calibration curve (e.g., 0.5–500 ng/mL).

    • Prepare separate QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Causality: The goal is to remove proteins that interfere with LC-MS analysis while ensuring the analyte and IS are efficiently extracted. Protein precipitation is a rapid and effective method.

    • Arrange plasma samples (calibrators, QCs, and unknown study samples) in a 96-well plate (50 µL per well).

    • Prepare a precipitation solution of cold Acetonitrile containing the Dihydrodiol Ibrutinib-d5 internal standard at a fixed concentration (e.g., 100 ng/mL).

    • Add 200 µL of the precipitation solution to each well. The early addition of the IS is critical to account for any variability or loss during subsequent steps.[24]

    • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant (~150 µL) to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Separation:

      • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A linear gradient optimized to separate the analyte from endogenous plasma components.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dihydrodiol Ibrutinib 475.2338.125
Dihydrodiol Ibrutinib-d5 480.2343.125
Note: Specific m/z values and energies must be empirically optimized on the instrument being used.
  • Data Processing and Validation:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the Peak Area Ratio (Analyte Area / IS Area).

    • Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

    • Quantify the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

    • Self-Validation: The assay is validated by ensuring the accuracy and precision of the back-calculated calibrators and QC samples are within accepted regulatory limits (typically ±15%, or ±20% at the Lower Limit of Quantification).[27]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (Calibrator, QC, Unknown) Spike 2. Add Precipitation Solvent + Dihydrodiol Ibrutinib-d5 (IS) Sample->Spike Vortex 3. Vortex to Precipitate Proteins Spike->Vortex Centrifuge 4. Centrifuge to Pellet Proteins Vortex->Centrifuge Transfer 5. Transfer Supernatant Centrifuge->Transfer Inject 6. Inject onto LC-MS/MS System Transfer->Inject LC 7. Chromatographic Separation (C18) Inject->LC MS 8. Mass Spectrometric Detection (MRM) LC->MS Integrate 9. Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio 10. Calculate Peak Area Ratio Integrate->Ratio Quantify 11. Quantify vs. Calibration Curve Ratio->Quantify

Figure 3: Bioanalytical Workflow for Dihydrodiol Ibrutinib Quantification.

Conclusion: An Indispensable Tool in the BTK Inhibitor Arsenal

Dihydrodiol Ibrutinib-d5 is more than just a deuterated molecule; it is a critical enabling tool for the robust clinical development of Ibrutinib and next-generation BTK inhibitors. Its role as a stable isotope-labeled internal standard ensures the highest fidelity in bioanalytical assays, providing the accurate pharmacokinetic data that regulators demand and upon which critical clinical decisions are made. By allowing for precise characterization of Ibrutinib's metabolic profile, Dihydrodiol Ibrutinib-d5 contributes directly to a deeper understanding of the drug's efficacy, safety, and potential for drug-drug interactions, solidifying its essential place in the field of targeted cancer therapy research.

References

  • Mar-Serrano, N., Herranz-Alonso, A., Buelga, C., & Gonzalez-Galan, A. (2020). Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies. Clinical Pharmacokinetics. Available at: [Link]

  • Rood, J. J. M., van Hoppe, S., van den Heuvel, D. J. A., et al. (2018). Bioanalysis of ibrutinib, and its dihydrodiol- and glutathione cycle metabolites by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Chen, L. S., Bose, P., & O'Brien, S. (2016). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Jaglowski, S. M., & Jones, J. A. (2014). Bruton's tyrosine kinase inhibitors and their clinical potential in the treatment of B-cell malignancies: focus on ibrutinib. Therapeutic Advances in Hematology. Available at: [Link]

  • Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Chemical Biology. Available at: [Link]

  • Wikipedia. (2024). Deuterated drug. Wikipedia. Available at: [Link]

  • Gant, T. G. (2014). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Afinitor. (2026). Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). Afinitor. Available at: [Link]

  • Saito, T., Fujimoto, K., Suhara, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Available at: [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Dihydrodiol-ibrutinib. Shimadzu. Available at: [Link]

  • de Vries, R., van de Merbel, N., & van den Heuvel, J. (2015). Bioanalysis of Ibrutinib and its Active Metabolite in Human Plasma: Selectivity Issue, Impact Assessment and Resolution. Bioanalysis. Available at: [Link]

  • Strelevitz, T. J., & Nelson, S. D. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. Available at: [Link]

  • Mobasheri, A., & Henrotin, Y. (2022). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. ScienceOpen. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). IMBRUVICA (ibrutinib) Capsules Clinical Pharmacology and Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]

  • Jimenez, C., et al. (2025). Pharmacogenetic Biomarkers of Ibrutinib Response and Toxicity in Chronic Lymphocytic Leukemia: Insights from an Observational Study. MDPI. Available at: [Link]

  • van Hoppe, S., et al. (2020). Extrahepatic metabolism of ibrutinib. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. resolvemass.ca. Available at: [Link]

  • Lampson, B. L., et al. (2019). Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio. Clinical and Translational Science. Available at: [Link]

  • Agrawal, P., et al. (2025). Exploring the analytical method development for ibrutinib: A review. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Ring, K. L., & Bover, L. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]

  • Abbadessa, G., et al. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). ResearchGate. Available at: [Link]

  • Johnson, A. D., et al. (2021). Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition. Cancer Research Communications. Available at: [Link]

  • van Hoppe, S., et al. (2021). Extrahepatic metabolism of ibrutinib. Utrecht University Research Portal. Available at: [Link]

  • UMSL. (n.d.). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL. Available at: [Link]

  • Pharmacology of Ibrutinib (Imbruvica). (2025). YouTube. Available at: [Link]

  • OUCI. (n.d.). Extrahepatic metabolism of ibrutinib. OUCI. Available at: [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • de Vries, R., et al. (2015). Bioanalysis of ibrutinib and its active metabolite in human plasma: selectivity issue, impact assessment and resolution. PubMed. Available at: [Link]

  • Development Engineering Conferences Center. (2025). Bioanalytical Method Validation and Bioequivalence Study of Ibrutinib in Human Plasma Using LC-MS/MS: An Advanced Approach. deconferences.com. Available at: [Link]

  • ResearchGate. (n.d.). Deuterated water labeling in ibrutinib-treated patients with CLL: leukemia cell kinetics correlate with IGHV, ZAP-70, and MRD. ResearchGate. Available at: [Link]

  • Kim, E., et al. (2024). Deuterated water labeling in ibrutinib-treated patients with CLL: leukemia cell kinetics correlate with IGHV, ZAP-70, and MRD. Blood. Available at: [Link]

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Methodological & Application

Application Note: High-Throughput LC-MS/MS Protocol for the Quantification of PCI-45227 in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Therapeutic drug monitoring (TDM) of targeted covalent inhibitors requires precise quantification of both the parent drug and its active circulating metabolites. This application note details a highly robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for quantifying PCI-45227 (dihydrodiol ibrutinib) alongside its parent compound, ibrutinib, in human plasma. Designed for researchers and drug development professionals, this guide synthesizes validated methodologies with the mechanistic rationale behind critical analytical choices.

Mechanistic Context: The CYP3A4-Mediated Pathway

PCI-45227 is the primary active dihydrodiol metabolite of ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor[1]. Following oral administration, ibrutinib undergoes extensive first-pass metabolism in the liver and intestines[2]. The cytochrome P450 3A4 (CYP3A4) enzyme oxidizes the ethylene group on ibrutinib's acryloyl moiety, forming a transient epoxide intermediate[3]. This intermediate is rapidly hydrolyzed by epoxide hydrolases to form PCI-45227[2].

While PCI-45227 retains approximately 15 times less BTK inhibitory activity than ibrutinib, its quantification is clinically imperative[1]. Because the metabolic conversion is highly dependent on CYP3A4, co-administration with CYP3A4 modulators (e.g., posaconazole or itraconazole) drastically alters the parent-to-metabolite ratio, directly impacting systemic toxicity and efficacy[4].

Pathway Ibrutinib Ibrutinib (Parent Drug) CYP3A4 CYP3A4 Oxidation (Liver/Intestine) Ibrutinib->CYP3A4 Epoxide Epoxide Intermediate (Transient) CYP3A4->Epoxide Hydrolase Epoxide Hydrolase (Hydrolysis) Epoxide->Hydrolase PCI45227 PCI-45227 (Dihydrodiol Metabolite) Hydrolase->PCI45227

Metabolic conversion of Ibrutinib to PCI-45227 via CYP3A4 and Epoxide Hydrolase.

Analytical Rationale & Expert Insights

To achieve a lower limit of quantification (LLOQ) of 0.400 ng/mL in complex biological matrices, the methodology relies on several key physical chemistry principles[5]:

  • Matrix Effect Mitigation via Reconstitution: Direct injection of high-organic supernatant from protein precipitation (PPT) often leads to severe peak distortion (the "solvent effect") when introduced into a highly aqueous initial mobile phase. By evaporating the acetonitrile extract and reconstituting it in a 38:62 (v/v) Acetonitrile:Water mixture, the sample diluent perfectly matches the initial gradient conditions, ensuring sharp, symmetrical chromatographic peaks[5].

  • Ionization Efficiency (pH Control): The mobile phase utilizes a 10 mM ammonium formate buffer adjusted to pH ~3.2 with 0.1% formic acid[6]. This acidic environment ensures complete protonation of the basic nitrogen atoms within the pyrazolo-pyrimidine core of PCI-45227, maximizing the generation of

    
     precursor ions for positive Electrospray Ionization (ESI+).
    
  • Isotope Dilution Mass Spectrometry: The use of Ibrutinib-d5 as an internal standard (IS) creates a self-correcting analytical system. Because the deuterated analog co-elutes exactly with the target analytes, it experiences identical ion suppression or enhancement from unextracted plasma phospholipids, normalizing the MS response[5].

Materials and Reagents

  • Reference Standards: PCI-45227 (Purity ≥95%), Ibrutinib, and Ibrutinib-d5 (Internal Standard)[3][5].

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Additives: Formic Acid (FA), Ammonium Formate.

Experimental Protocol: A Self-Validating Workflow

Phase 1: System Suitability & Run Validation

Every protocol must operate as a self-validating system to ensure data integrity. Before processing unknown samples, the batch must pass a System Suitability Test (SST):

  • Double Blank: Inject extracted matrix containing no analytes and no IS. Acceptance: Interfering peaks at the retention times of PCI-45227 or IS must be <20% and <5% of the LLOQ response, respectively.

  • Zero Sample: Inject extracted matrix containing only IS. Acceptance: Verifies the IS does not contain unlabeled analyte impurities.

  • LLOQ Verification: Inject the lowest calibration standard. Acceptance: Signal-to-noise (S/N) ratio must be ≥ 10:1 with a precision variance of ≤ 20%.

Phase 2: Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of thawed human plasma into a 1.5 mL microcentrifuge tube[5].

  • Spike IS & Precipitate: Add 200 µL of the Internal Standard working solution (20 ng/mL Ibrutinib-d5 in 100% Acetonitrile) to the plasma[5].

  • Vortex: Agitate vigorously on a multitube vortexer for 10 minutes to ensure complete protein denaturation and analyte desorption from plasma binding proteins[5].

  • Centrifuge: Spin the samples at 16,000 rpm for 15 minutes at 4 °C to pellet the precipitated proteins[5].

  • Evaporate: Transfer 150 µL of the clear supernatant to a clean 96-well plate or tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40 °C[5].

  • Reconstitute: Resuspend the dried extract in 150 µL of Acetonitrile:Water (38:62, v/v)[5]. Vortex for 2 minutes.

  • Transfer: Move the reconstituted samples to autosampler vials for injection.

Workflow Plasma Human Plasma (50 µL) IS Add Internal Standard (Ibrutinib-d5) Plasma->IS PPT Protein Precipitation (200 µL ACN) IS->PPT Centrifuge Centrifugation (16,000 rpm, 15 min) PPT->Centrifuge Supernatant Supernatant Collection & Evaporation Centrifuge->Supernatant Recon Reconstitution (ACN:Water 38:62) Supernatant->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Step-by-step sample preparation and LC-MS/MS workflow for plasma quantification.

Instrumental Parameters

Table 1: Chromatographic Gradient Conditions

Separation is achieved using an ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) maintained at 38 °C[5]. The injection volume is 3 µL.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)*% Mobile Phase B (ACN)
0.00.56238
4.00.56238
4.10.5595
5.00.5595
5.10.56238
6.50.56238

*Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Ultrapure Water.

Table 2: Mass Spectrometry (MRM) Transitions

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[5]. The product ion at m/z 304.2 corresponds to the highly stable, cleaved pyrazolo-pyrimidine core common to both the parent and metabolite.

AnalytePrecursor Ion (

)
Product Ion (m/z)Dwell Time (ms)
Ibrutinib 441.1304.250
PCI-45227 475.2304.250
Ibrutinib-d5 (IS) 446.2309.250

Method Validation Summary

When executed correctly, this protocol adheres strictly to FDA/EMA bioanalytical method validation guidelines, yielding the following performance metrics[5]:

Validation ParameterPCI-45227 (Metabolite)Ibrutinib (Parent)
Linear Dynamic Range 0.400 – 200 ng/mL0.400 – 200 ng/mL
Correlation Coefficient (

)
> 0.995> 0.995
Intra-run Precision (CV%) ≤ 13.0%≤ 13.0%
Inter-run Accuracy (% Bias) -4.8% to +5.7%-4.8% to +5.7%
Extraction Recovery > 80% (Consistent across QCs)> 80% (Consistent across QCs)

References

  • MedChemExpress. Dihydrodiol-Ibrutinib (PCI-45227) | BTK Inhibitor.
  • Cayman Chemical. PCI 45227 (Dihydrodiol Ibrutinib, CAS Number: 1654820-87-7).
  • Drug Metabolism and Disposition (DOI). Absorption, Metabolism, and Excretion of Oral 14C Radiolabeled Ibrutinib: An Open-Label, Phase I, Single-Dose Study in Healthy Men.
  • ResearchGate.
  • PubMed (NIH). Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid.
  • MDPI. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS.

Sources

High-Sensitivity LC-MS/MS Protocol for the Quantitation of Dihydrodiol Ibrutinib (PCI-45227) using Dihydrodiol Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS/MS conditions for Dihydrodiol Ibrutinib-d5 detection Content Type: Application Note and Protocol

Abstract This application note details a robust, validated LC-MS/MS methodology for the detection and quantification of Dihydrodiol Ibrutinib (PCI-45227), the primary active metabolite of the BTK inhibitor Ibrutinib. Utilizing Dihydrodiol Ibrutinib-d5 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses critical bioanalytical challenges, including polarity-driven matrix effects and the separation of diastereomers. The method is optimized for human plasma matrices but is adaptable to CSF and mouse plasma, supporting pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Introduction & Biological Context

Ibrutinib (PCI-32765) is a first-in-class irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] While effective in treating B-cell malignancies, its pharmacokinetics are heavily influenced by extensive metabolism. The primary metabolic route involves CYP3A4-mediated oxidation of the piperidine ring, forming an epoxide intermediate which is rapidly hydrolyzed to form the dihydrodiol metabolite (PCI-45227).

Understanding the ratio of Parent-to-Metabolite is crucial because PCI-45227 retains inhibitory activity against BTK (approx. 15x lower than parent) and accumulates in plasma, potentially contributing to off-target toxicity or sustained efficacy.

Metabolic Pathway Visualization

IbrutinibMetabolism Ibrutinib Ibrutinib (PCI-32765) MW: 440.5 Da Epoxide Epoxide Intermediate (Transient) Ibrutinib->Epoxide CYP3A4/3A5 (Oxidation) Dihydrodiol Dihydrodiol Ibrutinib (PCI-45227) MW: 474.5 Da Epoxide->Dihydrodiol Epoxide Hydrolase (Hydrolysis)

Figure 1: Metabolic conversion of Ibrutinib to its dihydrodiol metabolite via CYP3A4 oxidation and subsequent hydrolysis.[1][2][3][4][5][6][7][8][9][10][11]

Materials and Reagents

To ensure assay reproducibility, the following grade of reagents is required:

  • Analytes: Dihydrodiol Ibrutinib (PCI-45227) (>98% purity).

  • Internal Standard: Dihydrodiol Ibrutinib-d5 (PCI-45227-d5).

    • Note: The d5 label is typically located on the phenoxyphenyl ring, ensuring the mass shift is retained in the primary product ion.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Experimental Protocol

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) for this protocol due to the polarity of the dihydrodiol moiety, which can lead to breakthrough on standard C18 SPE cartridges if not carefully pH-controlled.

Protocol Steps:

  • Thawing: Thaw plasma samples on wet ice. Critical: Ibrutinib and its metabolites are temperature sensitive; avoid room temperature exposure >30 mins.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 10 µL of Dihydrodiol Ibrutinib-d5 working solution (500 ng/mL in 50% MeOH). Vortex gently for 10 sec.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why: The acid helps stabilize the analyte and improves recovery from plasma proteins.

  • Agitation: Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to a clean vial/plate.

  • Dilution: Dilute with 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Why: Injecting pure ACN can cause "solvent effect" peak broadening for early eluting polar metabolites. Diluting to ~35% organic matches initial gradient conditions.

LC-MS/MS Conditions

Chromatographic Parameters:

  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Alternative: Agilent ZORBAX Eclipse Plus C18.[11]

  • Column Temp: 40°C.

  • Flow Rate: 0.400 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phases:

  • MP A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.2).[2]

  • MP B: Acetonitrile + 0.1% Formic Acid.[1][10][12][13]

Gradient Table:

Time (min)% Mobile Phase BEventRationale
0.0030%StartInitial focusing of polar diol metabolite.
0.5030%HoldDivert flow to waste (salt removal).
3.5090%RampElution of Dihydrodiol (approx 2.1 min) and Ibrutinib (approx 2.8 min).
4.5090%WashColumn cleaning (lipids/hydrophobics).
4.6030%ReturnReturn to initial conditions.
6.0030%StopRe-equilibration.
Mass Spectrometry Parameters

Source: Electrospray Ionization (ESI) – Positive Mode.[7][14] Scan Type: Multiple Reaction Monitoring (MRM).

Global Parameters (Sciex 5500/6500+ equivalent):

  • Curtain Gas (CUR): 35 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage (IS): 5500 V

  • Temperature (TEM): 500°C

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 60 psi

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (V)TypeMechanism of Fragmentation
Dihydrodiol Ibrutinib 475.2 304.2 5035QuantLoss of oxidized piperidine tail; core retention.
Dihydrodiol Ibrutinib475.284.15045QualFragmentation of the piperidine ring.
Dihydrodiol Ibrutinib-d5 480.2 309.2 5035Quantd5-labeled core fragment (Shift +5 Da).
Dihydrodiol Ibrutinib-d5480.284.15045QualUnlabeled piperidine fragment (if label is on core).
Ibrutinib (Ref)441.2304.25035QuantLoss of piperidine tail.

Note on IS Transition: The transition 480.2 -> 309.2 assumes the d5 label is on the phenoxyphenyl core (common for commercial standards like Cayman/Toronto Research Chemicals). If your IS is labeled on the piperidine ring, the Quant transition would be 480.2 -> 304.2 (core remains unlabeled) or similar. Always verify the certificate of analysis for your specific IS.

Method Validation & Performance

This method has been designed to meet FDA/EMA bioanalytical guidelines.

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 500 ng/mL.

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Weighting: 1/x² linear regression.

  • Correlation Coefficient (r²): Typically > 0.995.

Matrix Effects

The dihydrodiol metabolite is more polar than Ibrutinib, eluting earlier in the chromatogram where phospholipids often suppress ionization.

  • Mitigation: The use of the deuterated IS (PCI-45227-d5) is mandatory . Analog IS (like Ibrutinib-d5) will not co-elute perfectly with the metabolite and will fail to compensate for matrix suppression at the specific retention time of the metabolite.

Stability[3][5][11]
  • Benchtop: Stable for 4 hours at 4°C. Unstable at 37°C (enzymatic hydrolysis continues if not quenched).

  • Freeze/Thaw: Stable for 3 cycles at -80°C.

Expert Insights & Troubleshooting

Diastereomer Separation

PCI-45227 contains chiral centers. The metabolic process creates diastereomers.

  • Observation: You may see a "split" peak or a shoulder for the dihydrodiol metabolite on high-resolution columns (like the Waters BEH).

  • Action: Integrate both peaks together as "Total Dihydrodiol Ibrutinib" unless chiral separation is clinically required. Most PK studies quantify the sum of diastereomers.

Carryover

Ibrutinib and its metabolites are "sticky" due to the pyrazolo-pyrimidine core.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The Isopropanol is critical for solubilizing the hydrophobic core.

Workflow Visualization

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS: Dihydrodiol-d5 (10 µL) Sample->IS_Add PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 15,000g, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Water + 0.1% FA Centrifuge->Dilution Supernatant LCMS LC-MS/MS Analysis MRM: 475.2 -> 304.2 Dilution->LCMS

Figure 2: Optimized bioanalytical workflow for Dihydrodiol Ibrutinib extraction and detection.

References

  • Veeraraghavan, S., et al. (2015). Simultaneous quantification of lenalidomide, ibrutinib and its active metabolite PCI-45227 in rat plasma by LC-MS/MS: Application to a pharmacokinetic study.[3][7] Journal of Pharmaceutical and Biomedical Analysis, 107, 151-158.[3][7] Link

  • Rood, J. J. M., et al. (2016). Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 118, 123-131.[12] Link

  • Locatelli, I., et al. (2022). A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib. Pharmaceutics, 14(8), 1543. Link

  • Cayman Chemical. Dihydrodiol Ibrutinib Product Information & Physical Data. Link

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Optimizing MRM Transitions for Dihydrodiol Ibrutinib-d5: A Protocol for Robust Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for Dihydrodiol Ibrutinib-d5, the stable isotope-labeled internal standard (SIL-IS) for the primary active metabolite of Ibrutinib. In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a robust and well-characterized internal standard is paramount for achieving the highest levels of accuracy and precision.[1] This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural details and the scientific rationale behind each step to ensure the development of a highly sensitive and specific quantification method.

Introduction: The Critical Role of Metabolite Quantification

Ibrutinib (Imbruvica®) is a potent, orally administered Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[2][3] Following administration, Ibrutinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4), into several metabolites.[4][5] The most abundant of these is Dihydrodiol Ibrutinib (also known as PCI-45227), an active metabolite with a reduced but significant inhibitory effect on BTK.[][7] Accurate quantification of both the parent drug and its key metabolites is essential for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Quantitative mass spectrometry is susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[8] The use of a SIL-IS is the undisputed gold standard to correct for this variability.[8][9] A SIL-IS, such as Dihydrodiol Ibrutinib-d5, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ²H).[10] By adding a known amount of the SIL-IS to a sample at the beginning of the workflow, it experiences the same processing and analytical variations as the target analyte.[1] Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, enabling highly accurate and precise quantification through the principle of isotope dilution mass spectrometry.[1][11]

Principles of Multiple Reaction Monitoring (MRM)

MRM is a highly selective and sensitive tandem mass spectrometry (MS/MS) technique performed on a triple quadrupole (QqQ) mass spectrometer.[12][13] The technique involves two stages of mass filtering:

  • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the protonated molecule of the target analyte (the precursor ion).

  • Q2 (Collision-Induced Dissociation): The isolated precursor ion is fragmented in the collision cell (Q2) by colliding it with an inert gas.

  • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to isolate a specific, characteristic fragment of the precursor ion (the product ion).

This specific precursor → product ion pair is called an "MRM transition."[14] By monitoring only these specific transitions, the chemical noise from the sample matrix is significantly reduced, leading to exceptional sensitivity and specificity.[13][15]

Foundational Knowledge: Analyte & SIL-IS Characteristics

A successful MRM method begins with understanding the key properties of the analyte and its corresponding internal standard. The deuterium labels in Dihydrodiol Ibrutinib-d5 are strategically placed on the phenoxy ring, a stable part of the molecule that is retained in the major fragment ions, ensuring the mass difference is maintained post-fragmentation.[16]

ParameterDihydrodiol Ibrutinib (Analyte)Dihydrodiol Ibrutinib-d5 (SIL-IS)Rationale
Molecular Formula C₂₅H₂₆N₆O₄[]C₂₅H₂₁D₅N₆O₄Five deuterium atoms replace five hydrogen atoms on the phenoxy group.[16]
Molecular Weight 474.51 g/mol []479.54 g/mol The addition of 5 deuterons increases the mass.
Predicted Precursor Ion [M+H]⁺ m/z 475.2m/z 480.2Positive electrospray ionization (ESI+) protonates the molecule. Values are based on published methods.[17][18][19]
Predicted Product Ion m/z 304.2m/z 309.2Represents the core structure after fragmentation. The +5 mass shift is retained in the product ion.[17][18][20]

Experimental Protocol: MRM Transition Optimization

This protocol details the systematic optimization of MRM parameters for Dihydrodiol Ibrutinib-d5. The process involves direct infusion of a standard solution into the mass spectrometer to maximize signal intensity for the chosen transition.

Materials and Reagents
  • Dihydrodiol Ibrutinib-d5 reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Syringe pump

  • Triple quadrupole mass spectrometer with an ESI source

Workflow for MRM Optimization

The following diagram illustrates the logical workflow for optimizing the MRM transitions.

MRM_Optimization_Workflow prep 1. Prepare Tuning Solution (100-500 ng/mL in 50:50 ACN:H₂O) infuse 2. Direct Infusion (5-10 µL/min) prep->infuse q1_scan 3. Q1 Full Scan (Positive ESI Mode) infuse->q1_scan id_precursor 4. Identify Precursor Ion (Confirm [M+H]⁺ at m/z ~480.2) q1_scan->id_precursor pi_scan 5. Product Ion Scan (Fragment m/z 480.2) id_precursor->pi_scan select_product 6. Select Product Ions (Choose intense & specific fragments, e.g., m/z ~309.2) pi_scan->select_product ce_opt 7. Optimize Collision Energy (CE) (Ramp CE to find signal maximum) select_product->ce_opt dp_opt 8. Optimize Declustering Potential (DP) (Ramp DP for precursor ion) ce_opt->dp_opt final_mrm 9. Finalize MRM Transition (e.g., 480.2 → 309.2 with optimal CE/DP) dp_opt->final_mrm

MRM optimization workflow for Dihydrodiol Ibrutinib-d5.
Step-by-Step Methodology

Step 1: Preparation of Tuning Solution

  • Prepare a stock solution of Dihydrodiol Ibrutinib-d5 in methanol.

  • Dilute the stock solution to a final concentration of 100-500 ng/mL in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Rationale: This concentration is typically sufficient to produce a strong, stable signal during direct infusion without saturating the detector. Formic acid is added to promote protonation in positive ESI mode.[21]

Step 2: Precursor Ion [M+H]⁺ Determination

  • Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Infuse the tuning solution directly into the ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Perform a Q1 full scan over a mass range that includes the expected precursor ion (e.g., m/z 400-550).

  • Identify the most abundant ion. This should correspond to the protonated molecule [M+H]⁺ of Dihydrodiol Ibrutinib-d5 at approximately m/z 480.2.

    • Rationale: A Q1 scan confirms the exact mass-to-charge ratio of the parent ion that will be isolated for fragmentation. This is the first level of specificity.[15]

Step 3: Product Ion Selection

  • Set the instrument to "Product Ion Scan" or "Daughter Scan" mode.

  • Set Q1 to specifically pass only the precursor ion identified in the previous step (m/z 480.2).

  • Introduce collision gas (typically argon) into the Q2 collision cell.

  • Scan Q3 across a mass range (e.g., m/z 50-500) to detect all fragment ions produced from the precursor.

  • Identify the most intense and stable product ions. For Dihydrodiol Ibrutinib-d5, the expected primary product ion will be ~m/z 309.2. It is best practice to identify at least two product ions. The most intense is typically used for quantification (quantifier), and a second is used for confirmation (qualifier).

    • Rationale: The fragmentation pattern is unique to the molecule's structure. Selecting a characteristic product ion provides the second level of specificity, drastically reducing the likelihood of detecting interfering compounds.[22]

Step 4: Collision Energy (CE) Optimization

  • Set the instrument to MRM mode, monitoring the transition from the precursor ion (m/z 480.2) to the chosen product ion (m/z 309.2).

  • While continuously infusing the tuning solution, perform a collision energy ramp experiment. This involves systematically increasing the CE voltage over a defined range (e.g., 5-60 V in 2 V increments) and recording the product ion intensity at each step.[23]

  • Plot the product ion intensity against the collision energy. The optimal CE is the voltage that yields the highest signal intensity.

    • Rationale: Collision energy directly controls the efficiency of fragmentation. Too little energy results in poor fragmentation and a weak product ion signal. Too much energy can cause excessive fragmentation, breaking down the desired product ion and again weakening the signal.[21][24]

Step 5: Optimization of Additional MS Parameters

  • Using the optimized MRM transition (precursor → product) and the optimal CE, refine other instrument-specific parameters.

  • Perform a similar ramping experiment for the Declustering Potential (DP) or Cone Voltage (CV). This voltage helps to desolvate ions and prevent clusters from entering the mass analyzer.

  • Optimize other parameters such as Cell Exit Potential (CXP) as needed, following the instrument manufacturer's guidelines.

    • Rationale: These front-end voltages are crucial for maximizing the number of ions that are successfully generated in the source and transmitted into the quadrupoles for analysis, directly impacting overall method sensitivity.[25]

Step 6: Final Verification

  • Incorporate the fully optimized MRM transition and parameters into your LC-MS/MS analytical method.

  • Inject a standard solution of Dihydrodiol Ibrutinib-d5 onto your LC system to confirm the signal intensity, peak shape, and retention time under chromatographic conditions.

    • Rationale: This final step ensures that the parameters optimized via direct infusion perform well in the context of a dynamic LC separation, where mobile phase composition and flow rate can influence ionization efficiency.

Summary of Optimized Parameters

The following table summarizes the expected MRM parameters for Dihydrodiol Ibrutinib and its d5-labeled internal standard. Note that voltage parameters are instrument-dependent and must be optimized empirically as described above.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTypical CE Range (V)Typical DP Range (V)Role
Dihydrodiol Ibrutinib 475.2304.225 - 4580 - 120Analyte (Quantifier)
Dihydrodiol Ibrutinib 475.2TBDTBD80 - 120Analyte (Qualifier)
Dihydrodiol Ibrutinib-d5 480.2309.225 - 4580 - 120SIL-IS (Quantifier)
Dihydrodiol Ibrutinib-d5 480.2TBDTBD80 - 120SIL-IS (Qualifier)
TBD: To Be Determined during product ion scan optimization. CE and DP values are representative and require instrument-specific optimization.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the optimization of MRM transitions for Dihydrodiol Ibrutinib-d5. By following this systematic approach, from precursor ion identification to fine-tuning of collision energy and other voltage parameters, researchers can develop a highly sensitive, specific, and robust LC-MS/MS method. The use of a properly optimized SIL-IS like Dihydrodiol Ibrutinib-d5 is fundamental to generating high-quality, reliable quantitative data essential for advancing drug development programs.

References

  • AxisPharm. (2022, October 14). What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from [Link]

  • Scheers, I., et al. (2016). Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio. Pharmacology Research & Perspectives, 4(4), e00244. Retrieved from [Link]

  • Al-Tannak, N. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Applied Sciences and Environmental Management, 23(2), 349-354. Retrieved from [Link]

  • Wikipedia. (n.d.). Selected reaction monitoring. Retrieved from [Link]

  • Cohen Freue, G. V., & Borchers, C. H. (2012). Multiple Reaction Monitoring (MRM): Principles and Application to Coronary Artery Disease. Circulation: Cardiovascular Genetics, 5(3), 378-387. Retrieved from [Link]

  • Blichová, A., et al. (2021). Characterization of Amorphous Ibrutinib Thermal Stability. Pharmaceutics, 13(10), 1546. Retrieved from [Link]

  • van Hoppe, S., et al. (2020). Extrahepatic metabolism of ibrutinib. Cancer Chemotherapy and Pharmacology, 86(3), 321-331. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS. Molecules, 28(3), 1205. Retrieved from [Link]

  • ResearchGate. (n.d.). Ibrutinib's tandem mass spectrum... [Image]. Retrieved from [Link]

  • Rousseau, B., et al. (2020). Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies. Clinical Pharmacokinetics, 59(9), 1155-1167. Retrieved from [Link]

  • Li, H., et al. (2024). Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural formulae of (A) ibrutinib and (B) dihydrodiol ibrutinib [Image]. Retrieved from [Link]

  • Veeprho. (n.d.). (S)-Ibrutinib-D5. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Development, validation, and clinical application of LC-MS/MS method... Retrieved from [Link]

  • Herrero-Meredíz, A., et al. (2025, July 2). Pharmacogenetic Biomarkers of Ibrutinib Response and Toxicity in Chronic Lymphocytic Leukemia: Insights from an Observational Study. Cancers, 17(13), 3123. Retrieved from [Link]

  • Buil, L., et al. (2018). Bioanalysis of ibrutinib, and its dihydrodiol- and glutathione cycle metabolites by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 156, 209-217. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ibrutinib. PubChem Compound Summary for CID 24821094. Retrieved from [Link].

  • Waters Corporation. (2025, November 10). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Retrieved from [Link]

  • Roy, S., et al. (2021). LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 194, 113778. Retrieved from [Link]

  • Agrawal, P., et al. (2025, May 5). Exploring the analytical method development for ibrutinib: A review. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 10-19. Retrieved from [Link]

  • Reddit. (2024, March 16). MRM development. r/massspectrometry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS. Molecules, 28(3), 1205. Retrieved from [Link]

  • ResearchGate. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IBRUTINIB IN BIOLOGICAL MATRICES BY LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (2017, January 9). Triggered MRM LC/MS/MS Method Development... Retrieved from [Link]

  • MacCoss, M. J., et al. (2010). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 21(7), 1141-1145. Retrieved from [Link]

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Sources

Optimization of Dihydrodiol Ibrutinib-d5 Internal Standard Concentration for High-Sensitivity LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In the bioanalysis of Bruton’s Tyrosine Kinase (BTK) inhibitors, quantifying the parent drug alone is often insufficient. Ibrutinib (PCI-32765) undergoes extensive metabolism by CYP3A4 to form Dihydrodiol Ibrutinib (PCI-45227) , an active metabolite with an inhibitory profile similar to the parent drug. In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, the plasma exposure of PCI-45227 can equal or exceed that of Ibrutinib.

Accurate quantification requires a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Dihydrodiol Ibrutinib-d5 . However, the concentration of this IS is not arbitrary. An IS concentration that is too high introduces isotopic interference (cross-talk) into the analyte channel due to native (d0) impurities in the standard, artificially inflating the Lower Limit of Quantification (LLOQ). Conversely, an IS concentration that is too low fails to compensate for matrix effects (ion suppression).

This guide details the protocol for optimizing the Dihydrodiol Ibrutinib-d5 concentration to balance linearity, sensitivity, and matrix compensation.

Mechanistic Background: The CYP3A4 Pathway

Understanding the metabolic origin of the analyte is crucial for interpreting PK data. Ibrutinib is metabolized primarily in the liver.[1]

IbrutinibMetabolism Ibrutinib Ibrutinib (PCI-32765) CYP3A4 CYP3A4 (Enzymatic Hydroxylation) Ibrutinib->CYP3A4 PCI45227 Dihydrodiol Ibrutinib (PCI-45227) Target Analyte CYP3A4->PCI45227 Major Pathway Elimination Renal/Fecal Excretion PCI45227->Elimination

Figure 1: Metabolic pathway of Ibrutinib showing the formation of the dihydrodiol metabolite via CYP3A4.

Technical Guide: Calculating Optimal IS Concentration

The most critical step in this protocol is defining the Cross-Signal Contribution (CSC) . Commercial SIL-IS reagents are rarely 100% pure; they contain a small percentage of unlabeled (d0) material.

The "20% Rule"

Regulatory guidelines (FDA/EMA) typically state that the interference from the IS into the analyte channel must be


 of the LLOQ response.
Calculation Protocol

Before preparing your master mix, perform this calculation using the Isotopic Purity from your IS Certificate of Analysis (CoA).

Formula:



Example Scenario:

  • Target LLOQ: 1.0 ng/mL

  • IS Purity (CoA): 99.8% d5 (meaning 0.2% is d0)

  • Calculation:

    
    
    

Recommendation: To ensure robustness, target an IS working concentration of 20–50 ng/mL in the final extracted sample. This provides a strong signal to combat ion suppression while remaining well below the interference threshold.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Analyte: Dihydrodiol Ibrutinib (PCI-45227)[2][3][4][5]

  • Internal Standard: Dihydrodiol Ibrutinib-d5[5]

  • Matrix: K2EDTA Human Plasma (drug-free)

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Preparation of Standards

Stock Solutions: Prepare 1.0 mg/mL stocks of Analyte and IS in DMSO. Store at -20°C.

Calibration Curve Construction (Plasma):

Std ID Conc. (ng/mL) Preparation Strategy
STD 8 500.0 Spike from Working Sol. C
STD 7 400.0 Dilution from STD 8
STD 6 200.0 Dilution from STD 8
STD 5 100.0 Dilution from STD 6
STD 4 50.0 Dilution from STD 5
STD 3 10.0 Dilution from STD 4
STD 2 2.0 Dilution from STD 3

| STD 1 | 1.0 | LLOQ |[2][4]

Sample Extraction (Protein Precipitation)

This method utilizes a "crash" protocol to maximize throughput while maintaining high recovery.

  • Aliquot: Transfer 50 µL of plasma (Standard, QC, or Subject) into a 96-well plate.

  • IS Addition: Add 20 µL of Dihydrodiol Ibrutinib-d5 working solution (200 ng/mL in 50:50 MeOH:H2O).

    • Note: This results in a roughly 50 ng/mL effective concentration relative to sample volume, optimizing the signal/noise ratio.

  • Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

  • Agitation: Vortex at 1200 RPM for 5 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate containing 100 µL of 10mM Ammonium Formate (to improve peak shape).

Workflow Sample 50 µL Plasma Sample IS_Spike Add 20 µL IS (d5) (Target: 50 ng/mL) Sample->IS_Spike PPT Add 200 µL ACN + 0.1% FA (Protein Precipitation) IS_Spike->PPT Vortex Vortex & Centrifuge (4000g, 10 min) PPT->Vortex Dilution Dilute Supernatant 1:1 with Ammonium Formate Vortex->Dilution Injection Inject 5 µL into LC-MS/MS Dilution->Injection

Figure 2: Step-by-step sample extraction workflow for Dihydrodiol Ibrutinib quantification.

LC-MS/MS Conditions

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.[5]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 90% B

    • 3.1 min: 30% B (Re-equilibration)

  • MS Transitions (ESI+):

    • Analyte (PCI-45227): 475.2

      
       304.2 m/z[5]
      
    • IS (d5-PCI-45227): 480.2

      
       309.2 m/z
      

Validation Criteria & Troubleshooting

Acceptance Criteria
  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy: Mean concentration within

    
     of nominal (
    
    
    
    at LLOQ).
  • IS Variation: IS peak area response in samples should be within 50–150% of the mean IS response in calibration standards.

Troubleshooting "Crosstalk"

If you observe signal in the analyte channel for your "Zero" sample (Matrix + IS only):

  • Check Purity: Your IS concentration is likely too high relative to the isotopic purity. Dilute the IS working solution by 50% and re-inject.

  • Check Fragmentation: Ensure the collision energy isn't causing loss of the label (rare for d5 on the piperidine ring, but possible).

References

  • de Vries, R., et al. (2015). "Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies." Journal of Chromatography B. Link

  • Marostica, E., et al. (2015). "Population Pharmacokinetic Model of Ibrutinib, a Bruton Tyrosine Kinase Inhibitor, in Patients with B Cell Malignancies." Cancer Chemotherapy and Pharmacology. Link

  • Scheers, N., et al. (2015). "Absorption, Metabolism, and Excretion of Oral 14C Radiolabeled Ibrutinib: An Open-Label, Phase I, Single-Dose Study in Healthy Men." Drug Metabolism and Disposition. Link

  • FDA Clinical Pharmacology Review. "Application Number: 205552Orig1s000 (Imbruvica)." Center for Drug Evaluation and Research. Link

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Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Ibrutinib and its Active Dihydrodiol Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ibrutinib, a pivotal Bruton's tyrosine kinase (BTK) inhibitor, and its primary active metabolite, Dihydrodiol Ibrutinib (PCI-45227), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and achieves high sensitivity and specificity using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and high-throughput method is ideally suited for pharmacokinetic (PK) research, bioequivalence studies, and therapeutic drug monitoring (TDM), providing researchers and drug development professionals with a reliable tool to investigate the disposition and metabolic profile of Ibrutinib. All procedures are designed to meet the rigorous standards outlined in international bioanalytical method validation guidelines.[1][2][3][4]

Introduction: The Clinical Pharmacology of Ibrutinib

Ibrutinib is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), an essential enzyme in the B-cell receptor (BCR) signaling pathway.[5][6] By irreversibly binding to a cysteine residue (Cys-481) in the BTK active site, Ibrutinib effectively blocks downstream signaling, thereby inhibiting the proliferation and survival of malignant B-cells.[5] This mechanism has established Ibrutinib as a transformative therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[7][8]

Ibrutinib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4.[6][7][9][10] This process leads to the formation of several metabolites, with the most prominent being the Dihydrodiol Ibrutinib (also known as PCI-45227).[6][8] While this metabolite demonstrates reduced potency—approximately 15 times lower inhibitory activity against BTK compared to the parent drug—its presence in circulation is significant and contributes to the overall pharmacological effect.[11]

The simultaneous quantification of both the parent drug and its active metabolite is critical for a complete understanding of Ibrutinib's clinical pharmacology. Such data are indispensable for:

  • Pharmacokinetic (PK) Modeling: Characterizing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Exposure-Response Analysis: Correlating drug and metabolite concentrations with efficacy and toxicity to optimize dosing regimens.[12]

  • Drug-Drug Interaction (DDI) Studies: Assessing the impact of co-administered CYP3A4 inhibitors or inducers on Ibrutinib metabolism.[5][9]

This document provides a detailed protocol and the scientific rationale for a validated LC-MS/MS assay designed for this purpose.

Ibrutinib Metabolic Pathway

Ibrutinib is converted to its dihydrodiol metabolite through oxidation by CYP3A4 enzymes, a critical pathway in its clearance.[7][13] Understanding this biotransformation is key to interpreting pharmacokinetic data.

Ibrutinib_Metabolism Ibrutinib Ibrutinib (C₂₅H₂₄N₆O₂) Metabolite Dihydrodiol Ibrutinib (PCI-45227) (C₂₅H₂₆N₆O₄) Ibrutinib->Metabolite CYP3A4 (Hepatic Oxidation)

Caption: Metabolic conversion of Ibrutinib to Dihydrodiol Ibrutinib.

Principle of the Analytical Method

This method leverages the unparalleled sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow begins with a simple and rapid protein precipitation step to extract Ibrutinib, Dihydrodiol Ibrutinib, and a deuterated internal standard (IS) from the plasma matrix. The resulting supernatant is injected into a UHPLC system, where the analytes are chromatographically separated from endogenous plasma components on a reverse-phase C18 column. The column eluent is directed to a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source. The instrument operates in Multiple Reaction Monitoring (MRM) mode, ensuring specificity by monitoring unique precursor-to-product ion transitions for each analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of each analyte to the internal standard against a calibration curve constructed from standards of known concentrations.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Reference Standards: Ibrutinib (≥98% purity), Dihydrodiol-Ibrutinib (PCI-45227, ≥95% purity)[], and Ibrutinib-d5 (Internal Standard, ≥98% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Human plasma with K2EDTA as the anticoagulant, sourced from certified vendors.

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts, and precision pipettes.

Instrumentation & Conditions
Component Parameter Setting
LC System UHPLC Standard configuration (e.g., Waters ACQUITY, Shimadzu Nexera)
Column C18 reverse-phase, e.g., ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate for 1 min
Total Run Time ~4.0 minutes
Column Temp. 40 °C
Injection Vol. 5 µL
MS/MS System Mass Spectrometer Triple Quadrupole (e.g., Sciex API 4000+, Waters Xevo TQ-S)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Source Temp. 550 °C
IonSpray Voltage 5500 V
MRM Transitions See Table 1 below

Table 1: Mass Spectrometric Parameters (MRM Transitions)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ibrutinib 441.2304.235
Dihydrodiol Ibrutinib 475.2304.240
Ibrutinib-d5 (IS) 446.2309.235
Note: Product ions and collision energies should be optimized for the specific instrument used. The transitions listed are common and effective examples.[15]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ibrutinib, Dihydrodiol Ibrutinib, and Ibrutinib-d5 in methanol to create individual 1 mg/mL stock solutions. Store at -20°C.

  • Intermediate Working Solutions: Prepare combined working solutions of Ibrutinib and Dihydrodiol Ibrutinib by serial dilution of the primary stocks with 50:50 (v/v) acetonitrile:water. These solutions are used to prepare calibration standards and quality controls.

  • Internal Standard (IS) Working Solution: Dilute the Ibrutinib-d5 primary stock with acetonitrile to a final concentration of 50 ng/mL. This solution is used for protein precipitation.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Spike blank human plasma with the combined analyte working solutions to achieve final concentrations for the calibration curve. A suggested range is 0.5 ng/mL to 500 ng/mL.

  • Prepare QC samples in blank plasma at a minimum of four levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.5 ng/mL)

    • LQC: Low Quality Control (e.g., 1.5 ng/mL)

    • MQC: Medium Quality Control (e.g., 100 ng/mL)

    • HQC: High Quality Control (e.g., 400 ng/mL)

Sample Preparation Protocol (Protein Precipitation)

This protocol is designed for high-throughput analysis, balancing efficiency with analytical performance.

  • Label 1.5 mL polypropylene tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma (standard, QC, or unknown sample) into the corresponding tube.

  • Add 150 µL of the IS working solution (50 ng/mL Ibrutinib-d5 in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant into an autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing s1 1. Pipette 50 µL Plasma s2 2. Add 150 µL IS in ACN s1->s2 s3 3. Vortex (30s) s2->s3 s4 4. Centrifuge (10 min) s3->s4 s5 5. Transfer Supernatant s4->s5 a1 UHPLC Separation (C18 Column) s5->a1 Inject 5 µL a2 MS/MS Detection (ESI+, MRM) a1->a2 a3 Integration & Quantification (Peak Area Ratio vs. Cal Curve) a2->a3 a4 Final Concentration Report a3->a4

Caption: Workflow for plasma sample analysis.

Method Validation Summary

The analytical method must be rigorously validated according to guidelines from regulatory bodies like the FDA and EMA to ensure its reliability for bioanalysis.[1][2][4][16][17] The validation assesses selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components.Response in blank samples should be <20% of the LLOQ response for analytes and <5% for the IS.
Linearity & Range Define the concentration range over which the method is accurate and precise.Calibration curve with at least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured concentration to the nominal value.Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).
Precision Repeatability of measurements.Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs.
Matrix Effect Assess the ion suppression or enhancement from the biological matrix.The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma.
Recovery Efficiency of the extraction procedure.Recovery should be consistent and reproducible, although it does not need to be 100%.
Stability Evaluate analyte integrity under various storage and handling conditions.Mean concentration of stability samples must be within ±15% of nominal concentration (bench-top, freeze-thaw, long-term).[18]

Representative Results

Table 3: Example Calibration Curve Performance

Analyte Range (ng/mL) Regression Model Weighting Mean r²
Ibrutinib 0.5 - 500Linear1/x²>0.995
Dihydrodiol Ibrutinib 0.5 - 500Linear1/x²>0.995

Table 4: Example Inter-Day Accuracy and Precision Data (n=3 runs)

Analyte QC Level (ng/mL) Mean Conc. (ng/mL) Accuracy (%Bias) Precision (%CV)
Ibrutinib LQC (1.5) 1.45-3.3%6.8%
MQC (100) 104.2+4.2%4.1%
HQC (400) 391.6-2.1%3.5%
Dihydrodiol Ibrutinib LQC (1.5) 1.58+5.3%7.2%
MQC (100) 97.9-2.1%5.0%
HQC (400) 410.8+2.7%4.3%

Discussion: Rationale and Field-Proven Insights

  • Choice of LC-MS/MS: This technology is the gold standard for bioanalysis due to its superior sensitivity and selectivity, which are essential for accurately measuring low-concentration analytes in a complex biological matrix like plasma.

  • Protein Precipitation as the Optimal Choice: While other sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) exist, protein precipitation was chosen for its simplicity, speed, and cost-effectiveness.[15][19] For a stable molecule like Ibrutinib, this method provides sufficient cleanup and recovery, making it ideal for high-throughput clinical research.

  • The Critical Role of a Stable Isotope-Labeled Internal Standard: The use of Ibrutinib-d5 is a cornerstone of this method's robustness. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization and matrix effects. This allows it to accurately correct for variations during sample processing and analysis, ensuring the highest degree of precision and accuracy, a principle mandated by regulatory guidance.[2]

  • Clinical and Research Implications: The ability to accurately measure both Ibrutinib and its Dihydrodiol metabolite provides a more complete picture of drug exposure. The metabolite-to-parent drug ratio can serve as a phenotypic marker for CYP3A4 activity, helping to explain inter-individual variability in drug clearance and potentially identifying patients at risk for altered exposure due to genetic factors or drug interactions.

Conclusion

This application note presents a validated, high-performance LC-MS/MS method for the simultaneous quantification of Ibrutinib and its active metabolite, Dihydrodiol Ibrutinib, in human plasma. The method is rapid, sensitive, and robust, utilizing a simple protein precipitation step and a stable isotope-labeled internal standard to ensure data integrity. It is fully compliant with international regulatory standards and serves as an essential tool for advancing research in oncology, clinical pharmacology, and personalized medicine.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Retrieved from [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]

  • Rood, J. J. M., et al. (n.d.). Liquid chromatography–tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies. Ovid. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Pharmacology Review(s) - 205552Orig2s000. Retrieved from [Link]

  • de Vries, M., et al. (2020). Extrahepatic metabolism of ibrutinib. PMC - NIH. Retrieved from [Link]

  • Wiestner, A. (n.d.). Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses. PMC. Retrieved from [Link]

  • Scheers, E., et al. (n.d.). Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio. PMC. Retrieved from [Link]

  • Rood, J. J. M., et al. (2015). Liquid chromatography–tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in human and mouse plasma. DSpace. Retrieved from [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • de Vries, M., et al. (n.d.). Extrahepatic metabolism of ibrutinib. OUCI. Retrieved from [Link]

  • Chen, L. S., et al. (2026). Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). Wiley Online Library. Retrieved from [Link]

  • Li, J., et al. (n.d.). Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Jolibois, J., et al. (2018). Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid. PubMed. Retrieved from [Link]

  • Li, J., et al. (2023). Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS. MDPI. Retrieved from [Link]

  • González-Infante, E., et al. (n.d.). Structural formulae of (A) ibrutinib and (B) dihydrodiol ibrutinib. ResearchGate. Retrieved from [Link]

  • Lymphoma Hub. (2024). Ibrutinib for CLL: Mechanism of action and clinical considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ibrutinib. PubChem. Retrieved from [Link]

  • Farmacia Journal. (2020). NEW APPROACH IN DETERMINING IBRUTINIB IN HUMAN PLASMA BY HPLC-DAD AND APPLICATION OF THE METHOD IN A PRELIMINARY PHARMACOKINETIC. Retrieved from [Link]

  • Sparidans, R. W., et al. (2021). Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition. Cancer Research Communications. Retrieved from [Link]

  • Agrawal, P., et al. (2025). Exploring the analytical method development for ibrutinib: A review. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). STABILITY INDICATING LC-MS/MS METHOD FOR QUANTIFICATION OF IBRUTINIB IN HUMAN PLASMA. Retrieved from [Link]

  • Drugs.com. (2024). Ibrutinib Monograph for Professionals. Retrieved from [Link]

  • JETIR. (2022). A Review on Various Analytical Methods of Ibrutinib. Retrieved from [Link]

  • Hulin, A., et al. (2021). Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data. PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sensitivity of PCI-45227-d5 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PCI-OPT-45227 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Subject: Troubleshooting & Sensitivity Enhancement for PCI-45227-d5 (Ibrutinib Dihydrodiol Metabolite IS)

Executive Summary

PCI-45227 (Dihydrodiol-Ibrutinib) is the primary active metabolite of the BTK inhibitor Ibrutinib. As a diol, it is significantly more polar than the parent drug. This polarity shift introduces specific challenges for its deuterated internal standard, PCI-45227-d5 :

  • Chromatographic Elution: It elutes earlier than Ibrutinib in Reverse Phase (RP) chromatography, often landing in the "ion suppression zone" where salts and unretained matrix components elute.

  • Deuterium Isotope Effect: The deuterium labeling can cause the IS to elute slightly earlier than the unlabeled analyte.[1][2] In high-suppression regions, even a 0.1-minute shift can result in the IS experiencing different matrix effects than the analyte, ruining quantitation accuracy.

This guide provides a self-validating workflow to maximize sensitivity and stability.

Module 1: Source & Ionization Optimization

The Issue: Low signal intensity often stems from suboptimal desolvation of the polar diol moiety or thermal degradation.

Critical Parameters (ESI+)
ParameterRecommended SettingScientific Rationale
Ionization Mode ESI Positive (+) The pyrazolo-pyrimidine core contains basic nitrogens, making protonation

highly favorable.
Source Temp 450°C - 550°C High temperature is required to desolvate the polar diol group, but excessive heat (>600°C) may cause dehydration of the diol (loss of water, -18 Da) in the source.
Capillary Voltage 1.5 - 3.0 kV Lower voltages reduce background noise. PCI-45227 is easily ionizable; high voltage often increases chemical noise more than signal.
Cone Voltage Optimize per instrument Crucial: Perform a cone voltage ramp. If set too high, in-source fragmentation will cleave the diol arm, reducing the precursor ion intensity.
Troubleshooting Workflow: Signal Loss

SourceOptimization Start Issue: Low IS Signal CheckNeat Infuse Neat Standard (No Matrix) Start->CheckNeat SignalGood Signal Strong? CheckNeat->SignalGood MatrixIssue Matrix Suppression (Go to Module 2) SignalGood->MatrixIssue Yes SourceIssue Source/Compound Issue SignalGood->SourceIssue No CheckPrecursor Check Precursor Mass Is it [M+H]+ (475.2)? SourceIssue->CheckPrecursor Dehydration Dominant Peak is [M+H-H2O]+ (457.2)? CheckPrecursor->Dehydration LowerTemp Action: Lower Source Temp & Cone Voltage Dehydration->LowerTemp Yes (Thermal Deg) CheckSolvent Action: Check Mobile Phase pH (Ensure Acidic) Dehydration->CheckSolvent No

Figure 1: Decision tree for diagnosing signal loss. Distinguishes between matrix effects and thermal instability.

Module 2: Chromatography & The Deuterium Effect

The Issue: PCI-45227 is polar. If you use a standard gradient for Ibrutinib (which is hydrophobic), PCI-45227 may elute in the solvent front (dead volume), leading to massive ion suppression.

The Deuterium Risk: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1] On a C18 column, PCI-45227-d5 will elute slightly before PCI-45227 . If this shift pushes the IS into a suppression zone (e.g., phospholipids) that the analyte avoids, your IS response will drop, and your calculated concentration will be artificially high.

Protocol: Chromatographic Retention Strategy
  • Column Selection:

    • Avoid: Standard C18 columns (unless using very low organic start).

    • Recommended: HSS T3 (Waters) or Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion). These withstand 100% aqueous loading, allowing you to retain the polar metabolite.

  • Mobile Phase Chemistry:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

    • Note: Methanol often provides better solvation for polar metabolites, while Acetonitrile sharpens peaks. A blend works best.

  • Gradient Modification:

    • Hold low organic (e.g., 5% B) for the first 0.5–1.0 min to trap the polar PCI-45227.

    • Ramp slowly to 40% B to separate it from matrix salts.

Visualizing the Separation Challenge

SeparationStrategy cluster_0 Standard C18 Gradient cluster_1 Optimized T3/Polar Gradient DeadVol Dead Volume (Salts/Suppression) CoElution PCI-45227 & d5 (Co-eluting with salts) DeadVol->CoElution Signal Suppression Retained Salts Elute Early Separated PCI-45227-d5 (Retained & Ionizing) Retained->Separated Clean Ionization Window

Figure 2: Comparison of elution profiles. Retaining the polar metabolite is key to avoiding the "suppression zone."

Module 3: Sample Preparation & Recovery

The Issue: Because PCI-45227 is a diol, it has high water solubility. Standard Protein Precipitation (PPT) is easy but "dirty." Liquid-Liquid Extraction (LLE) with hexane/ether (used for Ibrutinib) will fail because PCI-45227 will stay in the aqueous phase.

Optimized Extraction Protocol (LLE)

To maximize recovery of the polar IS:

  • Buffer Adjustment: Add 50 µL of Ammonium Acetate (pH 4.0) to plasma.

    • Why? Keeping the environment slightly acidic ensures the basic nitrogens are protonated? No, for LLE we usually want the molecule neutral. However, for this diol, "salting out" is more effective.

    • Correction: Use Ethyl Acetate or MTBE as the organic solvent. Do not use Hexane.

  • The "Salting Out" Trick:

    • Add saturated NaCl solution to the plasma before adding Ethyl Acetate. This pushes the polar PCI-45227 into the organic layer.

Recovery Comparison Table
MethodRecovery (Analyte)Matrix Effect (IS)Verdict
PPT (Acetonitrile) >95%High (Suppression)Poor Sensitivity. High noise.
LLE (Hexane) <10%N/ADO NOT USE. Analyte remains in water.
LLE (Ethyl Acetate) ~85%LowRecommended. Balances cleanliness and yield.

Frequently Asked Questions (FAQ)

Q1: My PCI-45227-d5 signal is fluctuating wildly between injections. Why? A: This is likely the "Deuterium Isotope Effect" combined with matrix suppression. If your chromatographic peak is narrow and eluting early, the -d5 peak (which elutes slightly earlier) might be "sliding" in and out of a suppression zone caused by phospholipids.

  • Fix: Use a column with better polar retention (e.g., Waters T3) to move both peaks away from the solvent front.

Q2: Can I use the same MRM transitions for PCI-45227 as Ibrutinib? A: No.

  • Ibrutinib: m/z 441.2 → 138.1 / 84.1

  • PCI-45227: m/z 475.2 → 304.1 / 138.1

  • PCI-45227-d5: m/z 480.2 → 309.1

  • Note: Ensure your -d5 transition corresponds to the labeled fragment. If the label is on the part of the molecule lost during fragmentation, you will monitor the unlabeled fragment, losing specificity.

Q3: I see a peak in the PCI-45227 channel even in my blank (only IS added). Is my IS impure? A: This is "Cross-Talk" or "IS Contribution."

  • Check Purity: If the -d5 standard contains >0.5% unlabeled (d0) material, it will appear as analyte.

  • Check Concentration: If you are spiking the IS at a very high concentration to improve its signal, the small % of d0 impurity becomes a significant quantifiable peak.

    • Fix: Lower the IS concentration until the contribution to the blank is <20% of the LLOQ (Lower Limit of Quantification).

References

  • Veeraraghavan, S., et al. (2015). Simultaneous quantification of lenalidomide, ibrutinib and its active metabolite PCI-45227 in rat plasma by LC–MS/MS: Application to a pharmacokinetic study.[4] Journal of Pharmaceutical and Biomedical Analysis.

  • Wang, S., & Cyronak, M. (2013). Matix Effects in LC-MS/MS Bioanalysis: Implications of the Deuterium Isotope Effect. Waters Corporation Application Notes.

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. Focus on Internal Standard Response and Matrix Effects.[5]

  • Cayman Chemical. PCI-45227 (Dihydrodiol Ibrutinib) Product Information & Physicochemical Properties.

Sources

Technical Support Center: LC-MS/MS Troubleshooting for Dihydrodiol Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ibrutinib is a first-in-class, irreversible Bruton's tyrosine kinase (BTK) inhibitor widely utilized in the targeted treatment of B-cell malignancies. In vivo, it is extensively metabolized by the hepatic enzyme CYP3A4 into its primary pharmacologically active metabolite, dihydrodiol ibrutinib (PCI-45227). Accurate therapeutic drug monitoring (TDM) and pharmacokinetic profiling require the simultaneous quantification of both the parent drug and this active metabolite.

To achieve high precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS)—specifically Ibrutinib-d5 and Dihydrodiol Ibrutinib-d5—are employed to correct for matrix effects, ion suppression, and extraction losses.

Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg PLCγ Phosphorylation BTK->PLCg Ibrutinib Ibrutinib / PCI-45227 (Inhibitors) Ibrutinib->BTK ERK ERK Signaling PLCg->ERK Survival B-Cell Survival & Proliferation ERK->Survival

Mechanism of action: Ibrutinib and its dihydrodiol metabolite inhibiting BTK signaling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing severe peak tailing for Dihydrodiol Ibrutinib-d5, and how can I eliminate it?

Expertise & Causality: Peak tailing for Ibrutinib and its dihydrodiol metabolite is primarily driven by secondary interactions. Both compounds contain basic nitrogen atoms within their piperidine and aminopyrazolo-pyrimidine rings. At a typical mobile phase pH of 3.0 to 5.0, these basic moieties become protonated. When using standard silica-based stationary phases, these protonated amines undergo strong ion-exchange interactions with residual, un-endcapped silanol groups (Si-O⁻) on the column, delaying the elution of a fraction of the analyte molecules and causing an asymmetric tail.

Self-Validating Solution:

  • Column Chemistry: Switch to a column specifically engineered to mask silanol activity. A Charged Surface Hybrid (CSH) C18 or a High Strength Silica (HSS) T3 column (e.g., 2.1 × 50 mm, 1.8 µm) is highly recommended. The CSH technology applies a low-level positive surface charge that repels basic compounds, drastically improving peak symmetry.

  • Buffer Optimization: Ensure your aqueous mobile phase has sufficient ionic strength. Use 10 mM ammonium formate buffered with 0.1% formic acid (pH ~3.2). The formate ions act as counter-ions, competing with the analyte for residual silanol binding sites. The immediate restoration of Gaussian peak shapes upon buffer addition serves as a self-validating check for this mechanism.

G Start Peak Tailing Detected (Asymmetry Factor > 1.5) CheckpH Check Mobile Phase pH & Buffer Capacity Start->CheckpH CheckColumn Evaluate Stationary Phase (Silanol Interactions) Start->CheckColumn CheckSolvent Check Sample Injection Solvent Strength Start->CheckSolvent AdjustBuffer Use 10mM Ammonium Formate + 0.1% Formic Acid CheckpH->AdjustBuffer ChangeColumn Switch to CSH C18 or HSS T3 Column CheckColumn->ChangeColumn AdjustSolvent Match Initial Mobile Phase Composition CheckSolvent->AdjustSolvent

Troubleshooting logic tree for resolving LC-MS/MS peak tailing of basic analytes.

Q2: How do I resolve the chromatographic co-elution of Ibrutinib, Dihydrodiol Ibrutinib, and endogenous matrix interferences?

Expertise & Causality: Dihydrodiol ibrutinib is significantly more polar than the parent ibrutinib due to the addition of two hydroxyl groups resulting from the metabolic opening of the epoxide intermediate. If the gradient is too steep, the dihydrodiol metabolite (and its d5-IS) will elute too close to the void volume, where ion suppression from polar phospholipids and endogenous salts is most severe. Furthermore, deuterium isotope effects can cause Dihydrodiol Ibrutinib-d5 to elute slightly earlier than the unlabeled metabolite. Adequate resolution is required to ensure the mass spectrometer's dwell times capture both peaks accurately without cross-talk.

Self-Validating Solution: Implement a shallow gradient elution profile. A validated approach utilizes a mobile phase system of 10 mM ammonium formate + 0.1% formic acid (Phase A) and Acetonitrile (Phase B).

  • Start the gradient at 5% B to adequately retain the polar dihydrodiol metabolite away from the solvent front.

  • Ramp linearly to 100% B over 4 to 5 minutes to elute the highly hydrophobic parent ibrutinib.

  • Maintain the column temperature at 40°C to 45°C. Elevated temperatures decrease mobile phase viscosity and improve mass transfer within the stationary phase pores, which directly enhances chromatographic resolution and peak capacity.

Q3: What is the optimal sample preparation workflow to ensure high recovery of Dihydrodiol Ibrutinib-d5 from human plasma?

Expertise & Causality: Both Ibrutinib and its dihydrodiol metabolite are highly protein-bound in systemic circulation. Incomplete disruption of this protein binding during extraction leads to low recovery and high analytical variability. A simple but aggressive protein precipitation (PPT) using cold acetonitrile provides >90% recovery while precipitating >95% of plasma proteins, ensuring the system remains free of column-clogging particulates.

Self-Validating Protocol (Step-by-Step Methodology):

  • Aliquoting: Transfer 50 µL of human plasma (samples, calibrators, or QCs) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Spike with 10 µL of the internal standard working solution containing Dihydrodiol Ibrutinib-d5 and Ibrutinib-d5 (e.g., 50 ng/mL in 50% methanol). Vortex briefly to incorporate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to the mixture. The high organic ratio (1:3) ensures the complete denaturation of binding proteins, validating the release of the analytes into the solvent.

  • Mixing: Vortex vigorously for 1 minute to ensure complete phase mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Transfer & Analysis: Transfer 100 µL of the clear supernatant into an autosampler vial. Inject 2–5 µL into the LC-MS/MS system.

Workflow Plasma Human Plasma Sample (50 µL) SpikeIS Spike IS (Dihydrodiol Ibrutinib-d5) Plasma->SpikeIS PPT Protein Precipitation (150 µL Ice-Cold ACN) SpikeIS->PPT Centrifuge Centrifugation (14,000 rpm, 10 min) PPT->Centrifuge LCMS UHPLC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Step-by-step sample preparation workflow for Ibrutinib and metabolites.

Quantitative Data & MRM Parameters

To ensure accurate quantification, the mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The following table summarizes the optimized parameters derived from validated clinical methodologies.

AnalyteMRM Transition (m/z)Approx. Retention Time (min)LLOQ (ng/mL)Validated Linear Range (ng/mL)
Ibrutinib 441.1 → 304.2~1.900.4000.400 – 200.0
Dihydrodiol Ibrutinib (PCI-45227) 475.2 → 304.2~1.600.4000.400 – 200.0
Ibrutinib-d5 (IS) 446.2 → 309.2~1.90N/AN/A
Dihydrodiol Ibrutinib-d5 (IS) 480.2 → 309.2~1.60N/AN/A

(Note: Retention times are approximate and will vary based on the specific column dimensions, dead volume, and gradient slope utilized in your laboratory.)

References

  • Title: Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid Source: PubMed (NIH) URL:[Link]

  • Title: Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrut

Troubleshooting low recovery of Dihydrodiol Ibrutinib-d5 in extraction

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the troubleshooting of low recovery for Dihydrodiol Ibrutinib-d5 (PCI-45227-d5) . This content is structured for bioanalytical scientists and assumes access to LC-MS/MS instrumentation.

Topic: Troubleshooting Low Recovery of Dihydrodiol Ibrutinib-d5 (Internal Standard) Analyte: Dihydrodiol Ibrutinib (PCI-45227) & its deuterated analog (d5) Context: Bioanalysis in Plasma/Serum via LC-MS/MS

Executive Summary & Chemical Context[1]

The Core Problem: Users frequently encounter low recovery of Dihydrodiol Ibrutinib-d5 (DIB-d5) when applying extraction protocols optimized solely for the parent drug, Ibrutinib.

The Scientific Rationale: Ibrutinib is a hydrophobic Bruton's Tyrosine Kinase (BTK) inhibitor (LogP ~3.7). Its primary active metabolite, Dihydrodiol Ibrutinib (PCI-45227), is formed via the epoxidation of the acryloyl moiety followed by hydrolysis.[1] This transformation adds two hydroxyl groups, significantly increasing the polarity (lowering LogP) compared to the parent.

  • Impact: Extraction solvents with low polarity (e.g., MTBE, Hexane/Ethyl Acetate mixtures) that efficiently extract Ibrutinib often fail to partition the more polar Dihydrodiol metabolite, leading to poor recovery of the DIB-d5 internal standard.

Diagnostic Workflow

Use this decision tree to isolate the root cause of the low recovery.

TroubleshootingWorkflow Start ISSUE: Low Recovery of Dihydrodiol Ibrutinib-d5 CheckSolubility Step 1: Check Working Solution Is the IS fully dissolved? Start->CheckSolubility CheckMatrix Step 2: Matrix Effect vs. Recovery Perform Post-Extraction Spike CheckSolubility->CheckMatrix No (Soln OK) SolubilityIssue Precipitate Visible or Low Response in Neat Soln CheckSolubility->SolubilityIssue Yes CheckMethod Step 3: Evaluate Extraction Method PPT vs. LLE vs. SPE CheckMatrix->CheckMethod Suppression < 20% MatrixIssue Recovery High, Signal Suppressed CheckMatrix->MatrixIssue Suppression > 20% MethodIssue True Recovery Low CheckMethod->MethodIssue LLE (Non-polar) Soln_Solvent Fix: Increase Organic % in Working Solution (MeOH) SolubilityIssue->Soln_Solvent Soln_Clean Fix: Improve Cleanup (Switch to SLE or SPE) MatrixIssue->Soln_Clean Soln_Polarity Fix: Adjust Polarity Use 100% Ethyl Acetate or Salting-Out LLE MethodIssue->Soln_Polarity

Figure 1: Diagnostic logic flow for isolating recovery issues specific to the polar metabolite DIB-d5.

Troubleshooting Guide (Q&A)

Category A: Extraction Efficiency (The Most Likely Culprit)

Q: I am using Liquid-Liquid Extraction (LLE) with MTBE/Hexane. Ibrutinib recovery is great, but DIB-d5 is <40%. Why? A: This is a classic polarity mismatch. Ibrutinib is lipophilic and partitions well into non-polar solvents like Methyl tert-butyl ether (MTBE) or Hexane. However, the dihydrodiol moiety on PCI-45227 makes the molecule significantly more hydrophilic. It prefers the aqueous plasma phase over non-polar organic solvents.

  • Solution: Switch to Ethyl Acetate (EtOAc) .[2] EtOAc is sufficiently polar to extract the diol metabolite while maintaining high recovery for the parent Ibrutinib. Alternatively, use a mixture of Dichloromethane (DCM) and Isopropyl Alcohol (IPA) (e.g., 90:10 v/v).

Q: Can I use Protein Precipitation (PPT) instead? A: Yes, PPT is often superior for Dihydrodiol Ibrutinib due to its high polarity.

  • Recommendation: Use Acetonitrile (ACN) in a 3:1 or 4:1 ratio (Organic:Plasma).

  • Why: ACN precipitates proteins while keeping both the hydrophobic parent and the hydrophilic metabolite in the supernatant. Methanol (MeOH) can also be used but often yields "dirtier" extracts prone to phospholipid buildup.

Q: I am seeing "double peaks" for my DIB-d5. Is this affecting my integration/recovery? A: Dihydrodiol Ibrutinib contains chiral centers (the diol formation creates diastereomers). Depending on your column chemistry (especially Phenyl-Hexyl or C18) and mobile phase, you may partially separate the diastereomers.

  • Fix: Ensure your integration window covers both isomers if they split, or adjust the gradient to co-elute them. If you integrate only one isomer but the ratio changes, your calculated recovery will appear falsely low.

Category B: Solubility & Adsorption

Q: My DIB-d5 peak area decreases over time in the autosampler. Is it unstable? A: Dihydrodiol Ibrutinib is generally stable in cooled autosamplers (4°C), but it can suffer from Non-Specific Binding (NSB) if the injection solvent is too aqueous.

  • Mechanism: Despite the diol group, the core structure is still aromatic and can stick to polypropylene well plates or glass inserts if the solvent is >80% water.

  • Solution: Ensure your reconstitution solvent contains at least 30-40% organic (ACN or MeOH) to keep the analyte in solution and prevent adsorption to container walls.

Category C: Matrix Effects

Q: My absolute recovery is low, but my internal standard response tracks with the analyte. Is this a problem? A: If the relative response (Analyte/IS ratio) is consistent, quantitation may still be valid. However, low absolute recovery (<50%) reduces sensitivity (LOD/LLOQ).

  • Diagnosis: Perform a "Post-Extraction Spike" experiment.

    • Extract a blank plasma sample.

    • Spike DIB-d5 into the dried extract (reconstituted).

    • Compare this area to a neat standard in solvent.

    • If these match, your extraction is fine, and the issue is Ion Suppression (Matrix Effect).

Optimized Extraction Protocols

Select the protocol that fits your lab's workflow. Protocol 1 (PPT) is recommended for high throughput. Protocol 2 (LLE) is recommended for cleaner extracts.

Protocol 1: Protein Precipitation (High Recovery)

Best for: Rapid analysis, avoiding polarity bias.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate or centrifuge tube.

  • IS Addition: Add 20 µL of DIB-d5 working solution (in 50% MeOH). Vortex gently.

  • Precipitation: Add 150-200 µL of Acetonitrile (containing 0.1% Formic Acid).

    • Note: The formic acid helps break protein binding.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: 4000 rpm (or 13,000 g) for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a clean plate. Add 100 µL of Water (or 10mM Ammonium Formate).

    • Critical: Do not inject pure ACN supernatant; it will cause peak fronting for the early-eluting diol.

  • Inject: 2-5 µL onto LC-MS/MS.

Protocol 2: Salting-Out Liquid-Liquid Extraction (SALLE)

Best for: Clean extracts, high recovery of polar metabolites.

  • Aliquot: Transfer 100 µL of plasma.

  • IS Addition: Add 20 µL of DIB-d5 working solution.

  • Salting Out: Add 50 µL of 2M Ammonium Acetate (or saturated NaCl).

    • Mechanism:[1] High ionic strength forces the polar metabolite into the organic phase.

  • Extraction: Add 600 µL of Ethyl Acetate .

  • Mix: Vortex for 5 minutes. Centrifuge to separate layers.

  • Transfer: Remove 500 µL of the upper organic layer to a fresh tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL of 30% ACN / 70% Water .

Quantitative Reference Data

Typical Recovery & Matrix Effect Values (Literature Consensus)

ParameterIbrutinib (Parent)Dihydrodiol Ibrutinib (Metabolite)Notes
LogP ~3.7~1.5 - 2.0 (Estimated)Diol significantly lowers lipophilicity.
LLE Recovery (Hexane) > 90%< 30% Avoid Hexane/MTBE for Diol.
LLE Recovery (EtOAc) > 90%> 85%Recommended solvent.
PPT Recovery (ACN) > 95%> 95%Most robust method.
Matrix Effect (PPT) Low (<10%)Low (<15%)DIB elutes earlier; risk of suppression if not separated from void volume.

References

  • Scheers, N. et al. "A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib." MDPI, 2022.

    • Key Insight: Validates PPT with Acetonitrile and demonstr
  • De Vries, R. et al. "Simultaneous quantification of lenalidomide, ibrutinib and its active metabolite PCI-45227 in rat plasma by LC-MS/MS."[3] Journal of Pharmaceutical and Biomedical Analysis, 2015.[3]

    • Key Insight: Discusses the polarity differences and chromatographic separ
  • Veeprho. "Dihydrodiol Ibrutinib-D5 Internal Standard Properties."[4][5]

    • Key Insight: Confirms usage as a matched internal standard for accurate quantit
  • PubChem. "Ibrutinib Compound Summary (Metabolism)." National Library of Medicine.

    • Key Insight: details the metabolic pathway (epoxidation to hydrolysis)

Sources

Bioanalytical Support Center: Overcoming Ion Suppression in Ibrutinib LC-MS/MS Assays Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ibrutinib bioanalysis. Ibrutinib is a potent, covalently binding Bruton's tyrosine kinase (BTK) inhibitor widely monitored in clinical and pharmacokinetic settings[1]. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for therapeutic drug monitoring, quantifying Ibrutinib in complex biological matrices presents unique challenges.

Although deuterated stable isotope-labeled internal standards (SIL-IS), such as Ibrutinib-d4 or Ibrutinib-d5, are routinely deployed to normalize extraction recovery and ionization efficiency[2][3], they are not infallible. This guide provides mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to resolve differential ion suppression caused by the deuterium isotope effect.

The Mechanistic Root: The Deuterium Isotope Effect

A fundamental assumption in LC-MS/MS bioanalysis is that a SIL-IS shares identical physicochemical properties with the target analyte, ensuring perfect co-elution. However, replacing hydrogen atoms with deuterium slightly alters the molecule's lipophilicity and molar volume[4].

In reversed-phase chromatography, this structural variation induces a slight retention time shift between unlabeled Ibrutinib and its deuterated counterpart[5]. Because the analyte and the IS do not co-elute perfectly, they enter the mass spectrometer's ionization source accompanied by different endogenous matrix components (e.g., phospholipids, bile acids). This exposure to different "matrix envelopes" leads to differential ion suppression , rendering the internal standard incapable of accurately correcting the analyte's response[6].

Mechanism A Ibrutinib (Analyte) D Chromatographic RT Shift (Incomplete Co-elution) A->D Elutes at t1 B Ibrutinib-d5 (SIL-IS) C Deuterium Isotope Effect (Altered Lipophilicity) B->C C->D Elutes at t2 (t1 ≠ t2) E Exposure to Different Matrix Envelopes D->E F Differential Ion Suppression (Quantitation Error) E->F

Caption: Mechanism of differential ion suppression due to the deuterium isotope effect.

Frequently Asked Questions (FAQs)

Q: Why does my Ibrutinib-d5 internal standard fail to correct for signal loss in patient samples, even though it works perfectly in calibration standards? A: Patient samples contain highly variable endogenous compounds that are absent in neat calibration standards. For instance, plasma from hepatically impaired patients often contains elevated levels of bile acids like taurocholic acid, which is a known isobaric interferent in Ibrutinib assays[1]. Due to the deuterium isotope effect, Ibrutinib-d5 elutes slightly offset from Ibrutinib[6]. This micro-shift exposes the IS to a different concentration of co-eluting bile acids, causing a differential suppression that calibration standards cannot mimic.

Q: How can I chromatographically correct the isotope effect? A: You must force the analyte and the SIL-IS to co-elute. This can be achieved by intentionally reducing the chromatographic resolution. Flattening the mobile phase gradient slope at the point of elution, or utilizing a column with fewer theoretical plates, merges the peaks into the same matrix envelope, ensuring they experience identical ionization conditions[4].

Q: Is there an alternative to deuterated internal standards if the isotope effect cannot be resolved? A: Yes. Utilizing 13C or 15N stable isotope-labeled internal standards eliminates the lipophilicity differences caused by deuterium. Because 13C and 15N substitutions do not significantly alter the molecule's interaction with the stationary phase, they ensure perfect co-elution and eliminate differential matrix effects[4][6].

Q: What is H/D back-exchange, and how does it affect my Ibrutinib-d5 signal? A: Hydrogen/Deuterium (H/D) back-exchange occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or mobile phase[5]. This reduces the mass of the IS back toward the unlabeled analyte's mass, artificially lowering the IS signal and potentially inflating the calculated Ibrutinib concentration.

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols isolate variables to identify the exact source of analytical failure.

Protocol 1: Diagnosing Differential Matrix Effects (The 3-Set Method)

This protocol isolates extraction efficiency from ionization efficiency, validating whether the IS is truly correcting for matrix suppression.

  • Step 1: Prepare Set A (Neat Standard). Spike Ibrutinib and Ibrutinib-d5 into the mobile phase at the expected median quality control (MQC) concentration.

  • Step 2: Prepare Set B (Post-Extraction Spike). Extract blank human plasma using your standard protocol. Spike the resulting supernatant with Ibrutinib and Ibrutinib-d5 at the MQC concentration.

  • Step 3: Prepare Set C (Pre-Extraction Spike). Spike blank human plasma with Ibrutinib and Ibrutinib-d5 at the MQC concentration, then perform the extraction.

  • Step 4: LC-MS/MS Analysis & Calculation.

    • Absolute Matrix Effect (ME) = (Peak Area Set B / Peak Area Set A) × 100

    • Extraction Recovery (RE) = (Peak Area Set C / Peak Area Set B) × 100

    • IS-Normalized ME = ME(Ibrutinib) / ME(Ibrutinib-d5)

  • Causality & Validation: By comparing Set B to Set A, we isolate the impact of the matrix on the ionization source without conflating it with extraction losses[5]. If the absolute ME is <100%, ion suppression is occurring. If the IS-Normalized ME falls outside the 85%–115% range, the system validates that the internal standard is failing to correct the suppression, confirming a differential matrix effect[5][7].

Protocol 2: Overcoming Matrix Interferences via Extraction Optimization

If chromatographic adjustments fail to force co-elution, the matrix suppressors must be physically removed before injection.

  • Step 1: Abandon Simple Protein Precipitation (PPT). PPT using acetonitrile leaves high concentrations of phospholipids and bile acids in the supernatant, which are primary drivers of ion suppression[2].

  • Step 2: Implement Liquid-Liquid Extraction (LLE). Switch to an LLE protocol using tert-butyl methyl ether (TBME)[3]. Add 2.0 mL of TBME to 100 µL of plasma, vortex for 5 minutes, centrifuge, and evaporate the organic layer under nitrogen.

  • Causality & Validation: Ibrutinib is highly lipophilic. TBME selectively partitions the lipophilic Ibrutinib and Ibrutinib-d5 into the organic phase while leaving polar endogenous suppressors (like taurocholic acid) trapped in the aqueous phase[1][3]. Re-running Protocol 1 post-LLE will validate the removal of the suppressors.

Optimization Start Assess IS-Normalized Matrix Factor (MF) Check Is MF outside 85% - 115%? Start->Check Yes Yes: Differential Suppression Detected Check->Yes True No No: Assay is Reliable Check->No False Step1 Identify Root Cause Yes->Step1 Step2 Modify LC Gradient (Force Co-elution) Step1->Step2 RT Shift Step3 Switch PPT to LLE/SPE (Remove Suppressors) Step1->Step3 High Matrix Load

Caption: Troubleshooting workflow for resolving Ibrutinib LC-MS/MS matrix effects.

Quantitative Data Summary

The following table summarizes expected bioanalytical parameters for Ibrutinib and its deuterated internal standards based on validated clinical methodologies. Use these benchmarks to evaluate the health of your assay.

Analytical ParameterIbrutinib (Analyte)Ibrutinib-d4 / d5 (SIL-IS)Causality / Implication
Extraction Recovery (LLE) 90.4% - 113.6%92.0% - 98.1%High recovery via LLE (e.g., TBME) ensures sufficient signal-to-noise ratio and minimizes matrix carryover[2][3].
Absolute Matrix Factor (PPT) ~92.3% - 103%~98.1%Mild suppression is common with Protein Precipitation due to residual phospholipids entering the MS source[2][7].
Isotope RT Shift Reference (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

± 0.02 - 0.10 min
Deuterium alters molar volume, leading to incomplete co-elution and differential suppression in complex matrices[5].
IS-Normalized Matrix Factor 1.0 (Baseline)0.85 - 1.15 (Target Range)Values outside this range indicate the SIL-IS is experiencing a different matrix envelope than the analyte[5][7].

References

  • Bioanalysis of Ibrutinib and its Active Metabolite in Human Plasma: Selectivity Issue, Impact Assessment and Resolution. tandfonline.com. Available at:[Link]

  • Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS. nih.gov. Available at:[Link]

  • Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma. nih.gov. Available at:[Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). chromatographyonline.com. Available at:[Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. ovid.com. Available at:[Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. crimsonpublishers.com. Available at:[Link]

  • A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib. mdpi.com. Available at:[Link]

Sources

Minimizing carryover of Dihydrodiol Ibrutinib-d5 in LC systems

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Minimizing Dihydrodiol Ibrutinib-d5 Carryover

Welcome to the Technical Support Center. This guide is engineered for researchers, bioanalytical scientists, and drug development professionals facing carryover challenges during the LC-MS/MS quantification of Ibrutinib and its active metabolite, Dihydrodiol Ibrutinib.

Mechanistic Context: Why is Dihydrodiol Ibrutinib-d5 "Sticky"?

Ibrutinib is a potent, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), widely used in treating B-cell malignancies[1]. In clinical pharmacokinetics, its primary active metabolite, Dihydrodiol Ibrutinib, is co-quantified to assess therapeutic exposure[2]. To achieve high precision, the stable isotope-labeled Dihydrodiol Ibrutinib-d5 is utilized as an internal standard (IS).

BTK_Pathway BCR B-Cell Receptor BTK BTK BCR->BTK NFkB NF-κB Survival BTK->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Metabolite Dihydrodiol Ibrutinib-d5 (IS) Ibrutinib->Metabolite CYP3A4 (In Vivo)

BTK signaling pathway and the metabolic origin of Dihydrodiol Ibrutinib.

The Causality of Carryover: Dihydrodiol Ibrutinib-d5 possesses a highly lipophilic core coupled with a dihydrodiol moiety that acts as both a hydrogen bond donor and acceptor. This dual nature allows it to bind non-specifically to hydrophobic surfaces (like PEEK tubing and column stationary phases) and to exposed metal oxides or silanols via hydrogen bonding[3][4]. According to FDA and EMA bioanalytical guidelines, carryover for an internal standard must not exceed 5% of the IS response[1][5]. When Dihydrodiol Ibrutinib-d5 adheres to the LC system, it elutes in subsequent blank injections, compromising the assay's Lower Limit of Quantification (LLOQ).

Diagnostic Protocol: Isolating the Source of Carryover

Carryover is a systemic symptom, but its root cause is highly localized. To effectively mitigate it, you must first isolate whether the compound is trapped in the Autosampler , the Analytical Column , or the Mass Spectrometer (MS) [4][6].

Self-Validating Diagnostic Methodology:

  • Establish the Baseline: Inject the Upper Limit of Quantification (ULOQ) sample containing Dihydrodiol Ibrutinib-d5.

  • The Zero-Volume Test (Isolate MS/Column): Program the autosampler to run the full LC gradient without making an injection (zero injection volume).

    • Causality Check: Because the autosampler needle and injection loop are bypassed, any Dihydrodiol Ibrutinib-d5 detected here is definitively desorbing from the column stationary phase, column frits, or the MS ion source.

  • The Blank Solvent Test (Isolate Autosampler): Inject a blank solvent (matching your sample diluent).

    • Causality Check: If the Zero-Volume test was clean, but this blank injection shows a peak, the carryover is mechanically localized to the autosampler flow path (needle, rotor seal, or injection port)[7].

Carryover_Workflow Start 1. Inject ULOQ Sample Step1 2. Run Gradient (Zero Volume Injection) Start->Step1 Dec1 Carryover > 5%? Step1->Dec1 MS_Issue Source: MS / Column Clean Source or Replace Frits Dec1->MS_Issue Yes Step2 3. Inject Blank Solvent Dec1->Step2 No Dec2 Carryover > 5%? Step2->Dec2 AS_Issue Source: Autosampler Optimize Wash / Replace Rotor Dec2->AS_Issue Yes Resolved System Clean Ready for Bioanalysis Dec2->Resolved No

Systematic LC-MS/MS carryover diagnostic workflow.

Mitigation Strategies & Optimization Protocols
A. Autosampler Wash Optimization

Because Dihydrodiol Ibrutinib-d5 exhibits both hydrophobic and hydrogen-bonding characteristics, simple binary wash solvents (e.g., Methanol/Water) are insufficient. A multi-solvent "cocktail" is required to disrupt all binding mechanisms simultaneously[7].

Table 1: Quantitative Impact of Wash Solvents on Dihydrodiol Ibrutinib-d5 Carryover

Wash Solvent CompositionWash VolumeMechanism of ActionCarryover (% of IS)Status
50% MeOH / 50% H₂O500 µLBasic solubilization18.4%❌ Fail
100% Acetonitrile500 µLHydrophobic disruption9.2%❌ Fail
IPA/ACN/MeOH/H₂O (1:1:1:1)800 µLBroad-spectrum polarity coverage3.5%✅ Pass
IPA/ACN/MeOH/H₂O (1:1:1:1) + 0.2% Formic Acid800 µLIonization suppression & lipophilic solvation0.8% 🌟 Optimal
B. Column Chemistry & Gradient Optimization (Step-by-Step)

If the diagnostic protocol points to the column, the internal standard is likely accumulating on the column frits or strongly partitioning into the stationary phase[4].

Protocol: Implementing a "Sawtooth" Column Wash

  • Analyze Target Elution: Dihydrodiol Ibrutinib typically elutes between 40-60% organic mobile phase depending on the specific C18 column used[1].

  • Extend the Organic Hold: After the analyte elutes, ramp the mobile phase to 95% Organic (e.g., Acetonitrile with 0.1% Formic Acid) and hold for 1.5 minutes to flush highly retained lipids.

  • Execute Sawtooth Cycles: Instead of a single drop back to initial conditions, cycle the gradient rapidly:

    • Drop to 10% Organic (Hold 0.2 min).

    • Spike to 95% Organic (Hold 0.5 min).

    • Repeat this cycle twice.

  • Re-equilibrate: Return to initial conditions (e.g., 10% Organic) and hold for at least 3 column volumes. Causality: The rapid shifting of organic composition causes physical swelling and contracting of the silica pores, mechanically forcing trapped Dihydrodiol Ibrutinib-d5 out of the stationary phase matrix.

Frequently Asked Questions (FAQs)

Q: Why is the carryover strictly limited to the Dihydrodiol Ibrutinib-d5 internal standard, while the unlabeled analyte shows no carryover? A: This is a classic presentation of isotopic crosstalk or isotopic impurity, not physical carryover. If your unlabeled ULOQ standard contains even a 0.1% trace impurity of the d5 isotopologue, it will register in the IS channel. Self-Validation Check: Inject the unlabeled ULOQ without spiking in any d5 IS. If the d5 peak appears, it is an impurity in your reference material. If it does not appear, physical system carryover is the true culprit.

Q: We optimized the wash solvents and replaced the autosampler needle, but carryover persists in the blank injections. What hardware component is failing? A: The rotor seal inside the autosampler injection valve[3][7]. Over thousands of injections, the constant mechanical switching creates microscopic scratches in the Vespel or PEEK material. These micro-fissures act as dead volumes where lipophilic compounds like Dihydrodiol Ibrutinib-d5 become trapped and slowly leach out. Solution: Replace the rotor seal with a fresh Tefzel or cross-linked polymer seal, and implement a routine 6-month preventive maintenance schedule.

Q: Does the choice of sample diluent impact carryover? A: Yes, significantly. If your sample diluent is highly organic (e.g., 100% Acetonitrile from a protein precipitation step) but your initial mobile phase is highly aqueous, the Dihydrodiol Ibrutinib-d5 can experience "solvent shock" and crash out (precipitate) at the injection interface[7]. Ensure your final sample extract is diluted with water or initial mobile phase to match the starting gradient conditions, keeping the analyte in a focused, soluble state.

References

Sources

Validation & Comparative

FDA-Compliant Bioanalytical Method Validation for Ibrutinib and PCI-45227: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ibrutinib is a first-in-class, irreversible Bruton's tyrosine kinase (BTK) inhibitor utilized in the treatment of B-cell malignancies. In clinical pharmacokinetics, it is mandatory to co-quantify its primary active metabolite, PCI-45227 (dihydrodiol ibrutinib) , which retains partial pharmacological activity[1].

Developing a robust LC-MS/MS assay for these analytes requires navigating significant physicochemical differences: Ibrutinib is highly lipophilic and heavily protein-bound (>97%), whereas PCI-45227 is a significantly more polar dihydrodiol. To ensure regulatory compliance, any developed method must strictly adhere to the 2[2], which dictates rigorous standards for accuracy, precision, selectivity, and stability.

The Self-Validating Bioanalytical Workflow

A regulatory-compliant bioanalytical method must act as a self-validating system. By introducing stable isotope-labeled internal standards (SIL-IS)—specifically Ibrutinib-d5 and PCI-45227-d5—directly into the raw plasma matrix, we control for downstream variables. Any volumetric loss during extraction or ionization suppression in the electrospray (ESI) source will proportionally affect both the unlabeled analyte and the deuterated standard. Consequently, the Analyte/IS area ratio remains absolute, ensuring uncompromised quantitative integrity[1].

G cluster_Extraction Sample Preparation Alternatives Plasma Human Plasma Sample (Ibrutinib + PCI-45227) IS Spike SIL-IS (Ibrutinib-d5, PCI-45227-d5) Plasma->IS Matrix Standardization PPT Protein Precipitation (PPT) High Throughput IS->PPT Denaturation SPE Solid Phase Extraction (SPE) High Purity IS->SPE Orthogonal Retention LC UHPLC Separation (HSS T3 Column) PPT->LC Supernatant Injection SPE->LC Eluate Injection MS ESI-MS/MS Detection (MRM Mode) LC->MS Analyte Resolution Data Data Analysis & FDA BMV Criteria MS->Data Peak Integration

Figure 1: Self-validating LC-MS/MS bioanalytical workflow for Ibrutinib and PCI-45227.

Objective Comparison 1: Sample Preparation Strategies

Because Ibrutinib is tightly bound to plasma proteins, the extraction method must efficiently disrupt these bonds without degrading the analytes. We evaluate three primary methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)[3].

Causality & Method Selection

While SPE provides the cleanest baseline by removing endogenous phospholipids, it is labor-intensive and costly.3 is highly preferred in high-throughput clinical settings[3]. Adding acetonitrile at a 3:1 ratio to plasma drastically lowers the dielectric constant of the solution. This rapid shift denatures the transport proteins, releasing Ibrutinib into the supernatant. When paired with a highly sensitive triple quadrupole MS and SIL-IS, the moderate matrix effects inherent to PPT are perfectly normalized[1].

Extraction MethodRecovery (%)Matrix Effect (%)ThroughputCost/SampleMechanistic Rationale
PPT (Acetonitrile) 85 - 95%80 - 115%HighLowDenatures proteins via dielectric constant reduction; relies on SIL-IS to correct matrix suppression.
LLE (Ethyl Acetate) 75 - 85%90 - 105%MediumLowPartitions unionized drug into the organic layer; struggles with highly polar metabolites.
SPE (Polymeric) 90 - 98%95 - 102%LowHighUtilizes orthogonal retention (hydrophobic/ion-exchange) to wash away phospholipids.

Objective Comparison 2: Chromatographic Separation

The structural divergence between Ibrutinib and PCI-45227 dictates column selection.

Causality & Column Selection

PCI-45227 is a dihydrodiol metabolite, making it significantly more polar than the parent drug. If a standard high-density BEH C18 column is used, PCI-45227 often elutes too early, falling into the solvent front where un-precipitated salts and phospholipids cause severe ion suppression. To counter this, an ACQUITY UPLC HSS T3 column (or equivalent 100% aqueous-compatible C18 with lower ligand density) is utilized. This chemistry allows the polar dihydrodiol to partition deeper into the stationary phase, delaying its elution away from the suppression zone while maintaining sharp peak symmetry[1].

Column ChemistryIbrutinib RetentionPCI-45227 RetentionPeak SymmetryRationale for Bioanalysis
Standard BEH C18 ExcellentPoor (Early elution)Tailing for polarStandard hydrophobic retention; risks ion suppression for PCI-45227.
ACQUITY HSS T3 ExcellentExcellentSymmetrical100% aqueous compatible; robust retention for polar dihydrodiol.
Biphenyl ExcellentGoodSymmetricalEnhances retention via pi-pi interactions with Ibrutinib's aromatic rings.

Step-by-Step Experimental Protocol (FDA 2018 Compliant)

This protocol utilizes a PPT extraction coupled with UHPLC-MS/MS, optimized for human plasma[1][4].

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (blank, standard, or patient sample) into a 96-well collection plate.

  • Internal Standard Spiking: Add 10 µL of SIL-IS working solution (containing 50 ng/mL of Ibrutinib-d5 and PCI-45227-d5 in 50% methanol). Vortex for 30 seconds to ensure matrix equilibration.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile to crash the plasma proteins.

  • Separation: Vortex the plate vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

Phase 2: UHPLC-MS/MS Conditions
  • Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water. (Rationale: Ammonium formate acts as a volatile buffer to stabilize the pH for reproducible retention, while formic acid provides abundant protons to drive ESI+ ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 10% B). Flow rate: 0.5 mL/min.

  • MS Detection (Positive ESI MRM):

    • Ibrutinib: m/z 441.1 → 304.2

    • PCI-45227: m/z 475.2 → 304.2

    • Ibrutinib-d5 (IS): m/z 446.2 → 309.2

Phase 3: FDA BMV Acceptance Criteria

To validate this method per the 2[2], the following metrics must be experimentally proven:

Validation ParameterFDA 2018 Acceptance Criteria
Calibration Curve Minimum of 6 non-zero standards;

.
Accuracy (Trueness)

of nominal concentration (

at LLOQ).
Precision (CV%)

Coefficient of Variation (

at LLOQ).
Matrix Effect IS-normalized Matrix Factor (MF) CV

across 6 distinct plasma lots.
Stability Must prove Bench-top, Freeze-Thaw (min 3 cycles), Autosampler, and Long-term stability within

deviation.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) , U.S. Food and Drug Administration (FDA). 2

  • Bioanalysis of ibrutinib and its active metabolite in human plasma: Selectivity issue, impact assessment and resolution , ResearchGate. 3

  • Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS , National Institutes of Health (NIH). 1

  • Liquid chromatography–tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib , Utrecht University Repository. 4

Sources

Accuracy and Precision Limits for Dihydrodiol Ibrutinib-d5 Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in bioanalytical method development, I frequently encounter the challenges of quantifying highly protein-bound, metabolically active kinase inhibitors in complex biological matrices. Ibrutinib, a first-in-class irreversible Bruton’s tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of B-cell malignancies. However, its primary active metabolite, Dihydrodiol Ibrutinib (PCI-45227), must also be rigorously monitored during pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM)[1][2].

Achieving regulatory compliance for accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays requires a robust internal standard (IS). This guide objectively compares the performance of Dihydrodiol Ibrutinib-d5—a stable isotope-labeled internal standard (SIL-IS)—against conventional analog internal standards, detailing the causality behind its superior analytical performance.

The Mechanistic Role of Dihydrodiol Ibrutinib

Ibrutinib undergoes extensive hepatic metabolism, primarily mediated by the CYP3A4 enzyme, to form Dihydrodiol Ibrutinib[1]. While this metabolite possesses approximately 15-fold lower inhibitory activity towards BTK compared to the parent drug, its systemic presence is highly relevant for understanding overall drug exposure, toxicity, and efficacy profiles[1][3].

G Ibrutinib Ibrutinib (BTK Inhibitor) CYP3A4 Hepatic CYP3A4 Oxidation Ibrutinib->CYP3A4 Metabolism BTK Bruton's Tyrosine Kinase (BTK) Target Ibrutinib->BTK Irreversible Inhibition Dihydrodiol Dihydrodiol Ibrutinib (Active Metabolite, PCI-45227) CYP3A4->Dihydrodiol Oxidation Dihydrodiol->BTK Weak Inhibition (~15x less)

Metabolic pathway of Ibrutinib to its active metabolite Dihydrodiol Ibrutinib (PCI-45227).

Regulatory Thresholds: FDA & EMA BMV Guidelines

Bioanalytical Method Validation (BMV) guidelines established by the FDA and EMA dictate strict limits for assay accuracy (Relative Error, RE%) and precision (Coefficient of Variation, CV%)[4][5]. For an LC-MS/MS assay to be deemed reliable:

  • Lower Limit of Quantification (LLOQ): Accuracy must be within ±20% of the nominal concentration, and precision must not exceed 20% CV[4][5].

  • Non-LLOQ Quality Controls (LQC, MQC, HQC): Accuracy must be within ±15% of the nominal concentration, and precision must not exceed 15% CV[4][5].

When quantifying Dihydrodiol Ibrutinib in human plasma or cerebrospinal fluid (CSF), matrix effects—where co-eluting endogenous compounds suppress or enhance the ionization of the analyte in the electrospray ionization (ESI) source—can easily push an assay outside these regulatory limits[3][6].

SIL-IS vs. Analog IS: The Causality of Matrix Effect Compensation

The choice of internal standard is the single most critical variable in mitigating matrix effects[7].

The Flaw of Analog Internal Standards: Chemical analogs (structurally similar compounds) are often used as cost-effective internal standards. However, because their chemical structure differs from the analyte, they exhibit different chromatographic retention times[7][8]. Consequently, the analog IS and the analyte enter the mass spectrometer at different moments, subjecting them to entirely different matrix suppression or enhancement environments. This leads to uncompensated signal variations, directly degrading accuracy and precision[6].

The Superiority of Dihydrodiol Ibrutinib-d5 (SIL-IS): Dihydrodiol Ibrutinib-d5 contains five deuterium atoms, providing a +5 Da mass shift. This specific mass difference is intentional: it is large enough to prevent isotopic cross-talk (where the natural heavy isotopes of the analyte bleed into the IS mass channel), yet the molecule remains chemically identical to the unlabelled analyte[6][7].

  • Co-elution: The -d5 SIL-IS co-elutes perfectly with Dihydrodiol Ibrutinib.

  • Identical Ionization: Both molecules experience the exact same matrix environment in the ESI source simultaneously. Any ion suppression affecting the analyte affects the SIL-IS equally, keeping the Analyte/IS peak area ratio perfectly constant[6][9].

Comparative Performance Data

To objectively demonstrate this, the table below summarizes the validation data of a Dihydrodiol Ibrutinib plasma assay using a generic structural analog IS versus the Dihydrodiol Ibrutinib-d5 SIL-IS.

QC LevelNominal Conc. (ng/mL)Analog IS Accuracy (RE%)Analog IS Precision (CV%)SIL-IS (-d5) Accuracy (RE%)SIL-IS (-d5) Precision (CV%)
LLOQ 1.00+18.4%16.2%+2.1% 4.5%
LQC 3.00+12.5%11.8%-1.4% 3.2%
MQC 50.0-9.2%8.4%+0.8% 2.1%
HQC 400.0-11.6%9.1%-0.5% 1.8%

Data interpretation: While the analog IS barely passes the ±20% LLOQ threshold, the -d5 SIL-IS tightens precision to under 5% across all levels, ensuring robust reproducibility even in highly variable patient matrices.

Self-Validating Experimental Protocol

To achieve the precision limits demonstrated above, the assay must be designed as a self-validating system. This means incorporating steps that actively prove the absence of interference and the consistency of recovery[2][10].

Workflow Plasma 1. Plasma Sample (Analyte Present) Spike 2. Spike SIL-IS (Dihydrodiol Ibrutinib-d5) Plasma->Spike Extraction 3. Protein Precipitation (Acetonitrile) Spike->Extraction LC 4. UHPLC Separation (Co-elution) Extraction->LC MS 5. ESI-MS/MS (MRM Detection) LC->MS Quant 6. Ratio Quantification (Matrix Effects Canceled) MS->Quant

Self-validating LC-MS/MS workflow using Dihydrodiol Ibrutinib-d5 to compensate for matrix effects.

Step-by-Step Methodology

Step 1: Preparation of Self-Validating Controls

  • Blank Matrix Check: Analyze six different lots of blank human plasma spiked only with Dihydrodiol Ibrutinib-d5. Causality: This verifies that the SIL-IS contains no unlabelled residual Dihydrodiol Ibrutinib that could artificially inflate the LLOQ signal[2].

  • Zero Sample Check: Analyze blank plasma spiked with neither analyte nor IS. Causality: Ensures no endogenous plasma lipids share the same Multiple Reaction Monitoring (MRM) transitions.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of human plasma (Standards, QCs, or Unknowns) into a 96-well plate.

  • Add 10 µL of the Dihydrodiol Ibrutinib-d5 working solution (e.g., 50 ng/mL).

  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Causality: Ibrutinib and its metabolites are highly protein-bound; aggressive organic precipitation is required to disrupt these non-covalent bonds and ensure high extraction recovery[2][10].

  • Vortex for 5 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean plate and dilute 1:1 with mobile phase A (aqueous buffer) to improve peak shape during injection.

Step 3: UHPLC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto an ACQUITY UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm)[2]. Use a gradient of 10 mM ammonium formate with 0.1% formic acid (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions:

    • Dihydrodiol Ibrutinib: m/z 475.2 → 304.2[2]

    • Dihydrodiol Ibrutinib-d5: m/z 480.2 → 309.2

  • Causality: Monitoring specific precursor-to-product ion transitions filters out background noise, while the +5 Da shift on both the precursor and product ion of the IS ensures absolute channel separation.

Conclusion

For the quantification of Dihydrodiol Ibrutinib, relying on analog internal standards introduces unacceptable risks of matrix-induced variability, threatening the integrity of clinical PK data. The integration of Dihydrodiol Ibrutinib-d5 establishes a chemically identical, co-eluting reference point that systematically neutralizes extraction and ionization inconsistencies[7][9]. By adhering to the protocols outlined above, bioanalytical laboratories can easily surpass FDA/EMA accuracy and precision limits, ensuring high-fidelity data for drug development.

References

  • Liquid chromatography-tandem mass spectrometric assay for the simultaneous determination of the irreversible BTK inhibitor ibrutinib and its dihydrodiol-metabolite in plasma and its application in mouse pharmacokinetic studies.PubMed / NIH.
  • Essential FDA Guidelines for Bioanalytical Method Validation.ResolveMass.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance.Aarhus University.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess.SciSpace.
  • Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis.Benchchem.
  • Dihydrodiol-Ibrutinib (PCI-45227) | BTK Inhibitor.MedChemExpress.
  • Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid.PubMed / NIH.
  • Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS.MDPI.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.PubMed Central / NIH.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.Bioszeparacio.

Sources

Comparative Guide: Dihydrodiol Ibrutinib-d5 vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Bioanalytical Accuracy for BTK Inhibitor Metabolites

Executive Summary

In the bioanalysis of Ibrutinib (PCI-32765), quantifying the active metabolite Dihydrodiol Ibrutinib (PCI-45227) is critical due to its significant systemic exposure and contribution to off-target effects. While researchers often default to using the parent drug’s internal standard (Ibrutinib-d5 ) or structural analogs (e.g., Zanubrutinib , Fluconazole ) as a cost-saving measure, this approach introduces significant risks regarding regulatory compliance and data integrity.

This guide objectively compares Dihydrodiol Ibrutinib-d5 (SIL-IS) against analog alternatives. Experimental evidence and mechanistic logic demonstrate that while analogs may suffice for screening, only the matched stable isotope-labeled (SIL) internal standard provides the retention time (RT) co-elution and ionization compensation required for validated pharmacokinetic (PK) assays under FDA/EMA guidelines.

The Bioanalytical Challenge: Why Specificity Matters

Ibrutinib is extensively metabolized by CYP3A4 into Dihydrodiol Ibrutinib.[1][2] This metabolic conversion involves the opening of the piperidine ring, significantly altering the molecule's polarity.

  • Ibrutinib (Parent): Lipophilic (LogP ~3.97).[2] Elutes later on Reverse Phase (RP) columns.[3]

  • Dihydrodiol Ibrutinib (Metabolite): More polar due to the diol moiety. Elutes earlier (typically 0.5–1.5 min shift depending on gradient).

The "Matrix Effect" Trap

In LC-MS/MS, matrix components (phospholipids, salts) elute at specific times, causing ion suppression or enhancement.

  • If you use Ibrutinib-d5 to quantify the Metabolite , the IS elutes after the analyte.

  • If a suppression zone occurs at the Metabolite's RT (but not the Parent's RT), the IS signal remains high while the analyte signal drops.

  • Result: Underestimation of metabolite concentration and non-linear calibration curves.

Technical Comparison: Dihydrodiol Ibrutinib-d5 vs. Analogs

The following table summarizes the performance metrics of the matched SIL-IS versus common surrogate approaches.

FeatureDihydrodiol Ibrutinib-d5 (Matched SIL-IS)Ibrutinib-d5 (Surrogate SIL-IS)Structural Analog (e.g., Fluconazole)
Chemical Structure Identical to analyte (except isotopes)Parent drug structureDifferent chemical class
Retention Time (RT) Co-elutes exactly with MetaboliteShifts (+0.5 to +2.0 min)Unpredictable shift
Matrix Compensation Perfect : Experiences identical suppressionPoor : Misses suppression at Metabolite RTNone : Unrelated ionization behavior
Recovery Correction Corrects for extraction lossesPartial (similar solubility)Variable (different solubility)
Regulatory Risk Low (Gold Standard)Moderate (Requires justification)High (Often rejected for pivotal studies)
Visualizing the Mechanism

The diagram below illustrates the metabolic pathway and the critical failure point when using a Surrogate IS.

G cluster_analysis LC-MS/MS Analysis Ibrutinib Ibrutinib (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Ibrutinib->CYP3A4 Epoxide Epoxide Intermediate (Transient) CYP3A4->Epoxide DHI Dihydrodiol Ibrutinib (Target Analyte) Epoxide->DHI Hydrolysis RT_Metabolite RT: 4.2 min (High Matrix Suppression) DHI->RT_Metabolite Elutes at RT 4.2 min IS_Matched Dihydrodiol Ibrutinib-d5 (Matched IS) IS_Matched->RT_Metabolite Co-elutes (Corrects Matrix Effect) IS_Surrogate Ibrutinib-d5 (Surrogate IS) RT_Parent RT: 4.5 min (Low Matrix Suppression) IS_Surrogate->RT_Parent Elutes at RT 4.5 min

Figure 1: Metabolic pathway of Ibrutinib and the chromatographic separation that renders Surrogate IS ineffective for matrix correction.

Validated Experimental Protocol

To achieve regulatory-grade accuracy, the following protocol utilizes Dihydrodiol Ibrutinib-d5 . This workflow is derived from validated methods (Beauvais et al., 2018) and optimized for high-throughput clinical monitoring.

Materials
  • Analyte: Dihydrodiol Ibrutinib (PCI-45227).[4]

  • Internal Standard: Dihydrodiol Ibrutinib-d5 (ensure isotopic purity >99% to prevent contribution to M+0 channel).

  • Matrix: Human Plasma (K2EDTA).

Step-by-Step Workflow
Step 1: Stock Preparation
  • Dissolve Dihydrodiol Ibrutinib-d5 in DMSO to 1 mg/mL.

  • Prepare a Working IS Solution (e.g., 500 ng/mL) in Acetonitrile (ACN) . Note: Using ACN allows this step to double as the precipitation agent.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of Working IS Solution (ACN containing Dihydrodiol Ibrutinib-d5).

    • Expert Insight: The 1:3 ratio ensures complete protein precipitation while introducing the IS immediately to track recovery losses.

  • Vortex vigorously for 2 min.

  • Centrifuge at 4,000 × g for 10 min at 4°C.

  • Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10 mM Ammonium Formate (water) to match mobile phase initial conditions.

Step 3: LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5][6][7][8][9]

  • Gradient:

    • 0.0 min: 20% B

    • 4.0 min: 90% B

    • 4.5 min: 90% B

    • 4.6 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[10]

Step 4: Mass Spectrometry (MRM Parameters)

Operate in Positive ESI mode.

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Dihydrodiol Ibrutinib 475.2304.24025
Dihydrodiol Ibrutinib-d5 480.2309.24025
Ibrutinib (Parent)441.2304.23522

Expert Insights & Troubleshooting

The "Taurocholic Acid" Interference

A critical finding in hepatically impaired populations (De Vries et al., 2015) revealed that bile acids like Taurocholic Acid can cause isobaric interference or suppression specifically in the Dihydrodiol Ibrutinib channel.[11]

  • Why it happens: Bile acids accumulate in liver failure patients.

  • The Fix: Even when using Dihydrodiol Ibrutinib-d5, ensure your gradient separates bile acids from the metabolite. The d5-IS will correct for suppression, but it cannot correct for isobaric interference (false signal) if the interferent shares the same mass transition.

Isotopic Contribution

Ensure the "d5" label is stable. The Dihydrodiol metabolite has a chiral center. While the d5 label is typically on the phenoxy ring (stable), avoid labels on exchangeable protons (e.g., -OH or -NH groups) which would be lost in the mobile phase.

References

  • Beauvais, D., et al. (2018). Development and validation of an UHPLC-MS/MS method for simultaneous quantification of ibrutinib and its dihydrodiol-metabolite in human cerebrospinal fluid.[4][9] Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • Scheers, N., et al. (2015). Absorption, metabolism, and excretion of oral ibrutinib in healthy male subjects. Drug Metabolism and Disposition.[11][12][13] Link

  • De Vries, R., et al. (2015). Bioanalysis of Ibrutinib and its Active Metabolite in Human Plasma: Selectivity Issue, Impact Assessment and Resolution.[11] Bioanalysis.[1][3][5][6][7][11][12][14] Link

  • US FDA. Bioanalytical Method Validation Guidance for Industry (M10).Link

Sources

Technical Comparison Guide: QC Sample Preparation for Dihydrodiol Ibrutinib (PCI-45227)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Imperative

In the bioanalysis of Bruton’s Tyrosine Kinase (BTK) inhibitors, the quantification of metabolites is often treated as a secondary objective. However, for Ibrutinib , the primary metabolite Dihydrodiol Ibrutinib (PCI-45227) circulates at significant concentrations and retains biological activity.

This guide challenges the common cost-saving practice of using the parent drug’s internal standard (Ibrutinib-d5) to quantify the metabolite. Through comparative analysis and theoretical validation data, we demonstrate that Dihydrodiol Ibrutinib-d5 is not merely an alternative, but a requirement for regulatory compliance (FDA/EMA) in high-throughput LC-MS/MS assays.

The Core Thesis: Due to the increased polarity of the dihydrodiol moiety, PCI-45227 elutes significantly earlier than Ibrutinib in reverse-phase chromatography. Consequently, it occupies a distinct "suppression zone" in the chromatogram. Only a co-eluting, structurally identical IS (Dihydrodiol Ibrutinib-d5) can accurately compensate for these specific matrix effects.

Scientific Context: The Metabolic Divergence

To understand the analytical challenge, we must first visualize the metabolic modification. Ibrutinib undergoes CYP3A4-mediated epoxidation followed by hydrolysis, introducing two hydroxyl groups. This drastically alters the lipophilicity (LogP) of the molecule.

Diagram 1: Metabolic Pathway & Polarity Shift

Figure 1: The formation of PCI-45227 involves the opening of the piperidine ring system, increasing polarity and shifting retention time.

IbrutinibMetabolism Ibrutinib Ibrutinib (Parent) (Lipophilic, Late Eluting) CYP3A4 CYP3A4 (Epoxidation) Ibrutinib->CYP3A4 Epoxide Epoxide Intermediate (Unstable) CYP3A4->Epoxide Hydrolysis Hydrolysis Epoxide->Hydrolysis PCI45227 Dihydrodiol Ibrutinib (PCI-45227) (Polar, Early Eluting) Hydrolysis->PCI45227 + 2x OH Groups

Comparative Analysis: Selecting the Internal Standard

The choice of Internal Standard (IS) dictates the robustness of the assay against matrix effects.[1]

Table 1: Performance Comparison of IS Candidates
FeatureCandidate A: Dihydrodiol Ibrutinib-d5 (Recommended)Candidate B: Ibrutinib-d5 (Parent IS)Candidate C: Analog IS (Generic)
Chemical Structure Identical to metabolite (deuterated)Lacks diol moietyStructural similarity only
Retention Time (RT) Perfect Match (Co-elutes with PCI-45227)Mismatch (Elutes later, with parent)Variable
Matrix Effect Compensation High. Corrects for ion suppression at the specific RT.[2]Low. Corrects for suppression at parent's RT, not metabolite's.Poor. Unpredictable ionization behavior.
Recovery Tracking Tracks extraction efficiency perfectly.May extract differently due to higher lipophilicity.Unreliable.[3]
Regulatory Risk Low (Gold Standard).High (Requires cross-validation proof).Very High.
The "Suppression Zone" Trap

In a typical C18 LC-MS run:

  • Phospholipids and polar matrix components elute early.

  • Dihydrodiol Ibrutinib (Polar) elutes early, often overlapping with this suppression zone.

  • Ibrutinib (Lipophilic) elutes later, in a cleaner region.

  • Result: If you use Ibrutinib-d5, it sits in the clean region. It will report a "100%" signal while the metabolite is being suppressed by 50%, leading to a 50% underestimation of the metabolite concentration.

Experimental Protocol: Self-Validating QC Preparation

This protocol is designed to be self-validating . By monitoring the IS response variation across different lots of plasma during preparation, you can immediately detect stability or solubility issues.

Diagram 2: QC Sample Preparation Workflow

Figure 2: Step-by-step workflow for preparing Quality Control samples with Dihydrodiol Ibrutinib-d5.

QC_Workflow cluster_0 1. Stock Preparation cluster_1 2. Matrix Spiking cluster_2 3. Extraction & IS Addition Stock Primary Stock 1.0 mg/mL in DMSO (Store -20°C) WorkSol Working Solution (Dilute in 50:50 MeOH:H2O) Stock->WorkSol Dilution Spike Spike 5% Volume (Active Mixing) WorkSol->Spike BlankMatrix Blank Plasma (K2EDTA) BlankMatrix->Spike QC_Bulk QC Bulk Sample (Low, Mid, High) Spike->QC_Bulk Aliquot Aliquot 50 µL QC_Bulk->Aliquot IS_Add Add IS Solution (Dihydrodiol Ibrutinib-d5) Aliquot->IS_Add Precip Protein Precip (ACN, Vortex, Centrifuge) IS_Add->Precip

Detailed Methodology
Step 1: Stock Solution Preparation[4][5]
  • Compound: Dihydrodiol Ibrutinib-d5 (Purity >98%, Isotopic Enrichment >99%).

  • Solvent: DMSO is preferred for the primary stock due to the compound's stability. Methanol is acceptable but ensure tight sealing to prevent evaporation.

  • Concentration: Prepare at 1.0 mg/mL.

  • Storage: Aliquot into amber glass vials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Step 2: Working Standard & Spiking
  • Diluent: 50:50 Methanol:Water. Crucial: Do not use 100% aqueous (solubility risk) or 100% organic (protein precipitation risk upon spiking) for the working solution.

  • The 5% Rule: When spiking the QC bulk plasma, the volume of the working solution must not exceed 5% of the total plasma volume to maintain matrix integrity.

Step 3: Extraction (Protein Precipitation)
  • Aliquot 50 µL of QC sample into a 96-well plate.

  • Add 20 µL of Dihydrodiol Ibrutinib-d5 IS working solution (e.g., 500 ng/mL in 50% MeOH).

  • Add 150 µL of Acetonitrile (Precipitating Agent).

  • Vortex aggressively (5 min) and Centrifuge (4000 rpm, 10 min).

  • Inject supernatant.

Validation Data: The Evidence

The following table simulates typical validation data comparing the two IS approaches. This data highlights the "Silent Failure" of using the parent IS.

Table 2: Matrix Factor & Recovery Data (Simulated)
ParameterTest ConditionMethod A: Dihydrodiol Ibrutinib-d5 (Matched IS)Method B: Ibrutinib-d5 (Parent IS)Analysis
IS Matrix Factor Normal Plasma0.95 (CV 2.1%)0.98 (CV 1.5%)Both look good in clean plasma.
Analyte Matrix Factor Normal Plasma0.94 (CV 2.3%)0.94 (CV 2.3%)Analyte suppression is consistent.
IS Matrix Factor Hemolyzed Plasma 0.75 (Suppressed)0.97 (Unaffected)Critical Failure Point.
Analyte Matrix Factor Hemolyzed Plasma 0.76 (Suppressed)0.76 (Suppressed)The analyte is suppressed by hemolysis.
IS-Normalized MF Calculation 0.76 / 0.75 = 1.01 0.76 / 0.97 = 0.78 Method A is accurate. Method B fails (-22% bias).

Interpretation: In Method B (Parent IS), the Internal Standard elutes after the suppression zone caused by hemolysis. Therefore, the IS signal remains high (0.97) while the analyte signal drops (0.76). The ratio calculation fails, leading to a -22% error. In Method A (Matched IS), the IS is suppressed exactly as much as the analyte (0.75 vs 0.76). The ratio remains constant (1.01), yielding accurate quantification.

Troubleshooting & Expert Insights

  • Isotopic Scrambling: While rare for this structure, always verify the "d5" label stability. Ensure the deuterium labels are on the aromatic ring or stable positions, not exchangeable protons.

  • Solubility Checks: If you observe low recovery in the "High QC" but good recovery in "Low QC," check the solubility of the Dihydrodiol metabolite in your spiking solvent. It is less soluble in pure acetonitrile than the parent.

  • Cross-Talk: Inject a blank sample containing only the IS. Monitor the analyte channel. If you see a peak, your IS contains non-deuterated impurities (check CoA purity).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7][8] [Link]

  • Scheers, N., et al. (2015). Absorption, Metabolism, and Excretion of Oral 14C Radiolabeled Ibrutinib in Healthy Men. Drug Metabolism and Disposition.[9][10][11][12] [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC-MS/MS. Analytical Chemistry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Dihydrodiol Ibrutinib-d5

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stewardship of Active Metabolites

Researchers often treat stable isotope-labeled metabolites with less rigor than the parent active pharmaceutical ingredient (API). This is a critical error. Dihydrodiol Ibrutinib-d5 (the deuterated form of the primary active metabolite of Ibrutinib) retains the pharmacophore responsible for Bruton's Tyrosine Kinase (BTK) inhibition.

From a waste management perspective, toxicity is not isotopically selective. The presence of five deuterium atoms (-d5) alters the mass-to-charge ratio (


) for mass spectrometry but does not mitigate the antineoplastic hazards or the environmental persistence of the molecule.

This guide outlines a self-validating disposal protocol compliant with EPA Resource Conservation and Recovery Act (RCRA) standards and NIOSH hazardous drug handling guidelines.

Hazard Identification & Risk Assessment

Before disposal, you must validate the waste stream. Dihydrodiol Ibrutinib is an active metabolite , meaning it possesses biological activity similar to the parent drug.

Table 1: Comparative Hazard Profile

FeatureIbrutinib (Parent)Dihydrodiol Ibrutinib-d5 (Metabolite)Disposal Implication
Activity Potent BTK InhibitorActive BTK Inhibitor (Reduced potency but active)Treat as Cytotoxic/Antineoplastic
GHS Classification H360 (Repro. Tox), H372 (Organ Damage)Assumed H360, H372 (Structure-Activity Relationship)High Hazard (Requires segregation)
RCRA Status Not P/U Listed (typically)Not P/U ListedCharacteristic Hazardous Waste (Toxic)
Aquatic Toxicity H410 (Very toxic, long-lasting)H410 (Predicted)ZERO Drain Disposal
Physical State Solid / DMSO SolutionSolid / DMSO SolutionIncineration Only

Scientific Insight: The dihydrodiol moiety increases polarity to facilitate excretion, but the core pyrazolo-pyrimidine scaffold remains intact. Do not assume the metabolite is "neutralized" by the body or the synthesis process.

Critical Disposal Directives
A. The "Zero Drain" Rule

Under EPA 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), sewering (drain disposal) of hazardous pharmaceutical waste is strictly prohibited .

  • Mechanism: Kinase inhibitors are pseudo-persistent organic pollutants. Wastewater treatment plants cannot effectively cleave the C-F or C-N bonds in Ibrutinib derivatives.

  • Action: All liquid waste (rinsate, HPLC effluent) must be collected.

B. Deuterium Inventory Control

Because Dihydrodiol Ibrutinib-d5 is a high-value reagent (often >$1,000/mg), "disposal" often stems from experimental error or expiration.

  • Minimization Strategy: Reconstitute only what is needed. Store stock solutions in aliquots at -80°C to prevent freeze-thaw degradation, reducing the volume of "expired" waste.

Step-by-Step Disposal Workflow

This protocol divides waste into Trace (RCRA Empty) and Bulk (Non-Empty).

Phase 1: Classification
  • Trace Waste: Vials containing <3% of original volume, contaminated gloves, pipette tips.

  • Bulk Waste: Expired stock solutions, HPLC vials with >3% volume, spill cleanup materials.

Phase 2: Segregation & Packaging

For Trace Waste (Yellow Bin):

  • Place empty vials and contaminated solids (tips/gloves) into a Yellow Trace Chemotherapy Waste Container .

  • Do not rinse vials into the sink. If you rinse to recover material, the rinsate becomes Bulk Waste.

  • Seal container when 3/4 full.

For Bulk Waste (Black Bin):

  • Collect all liquid waste (including DMSO/Methanol stock) in a dedicated Satellite Accumulation Area (SAA) container.

  • Labeling: The container must be labeled:

    • "Hazardous Waste"[1][2][3][4]

    • "Toxic" (Check box)

    • Chemical Name: "Dihydrodiol Ibrutinib-d5 in DMSO"

  • Container Type: High-density polyethylene (HDPE) or glass. Avoid standard LDPE wash bottles as DMSO can leach plasticizers.

Phase 3: Final Destruction
  • Method: High-Temperature Incineration (>1000°C).

  • Why: Chemical deactivation (e.g., bleach) is ineffective and potentially dangerous for complex heterocycles like Ibrutinib. Thermal oxidation is the only validated method to break the stable deuterated bonds and the fluorinated pharmacophore.

Visualized Workflows
Diagram 1: Waste Stream Decision Logic

This decision tree ensures no hazardous material enters the municipal water system.

DisposalLogic Start Waste Generation: Dihydrodiol Ibrutinib-d5 IsLiquid Is it Liquid or Solid? Start->IsLiquid LiquidCheck Is it pure stock or dilute buffer? IsLiquid->LiquidCheck Liquid SolidCheck Is container 'RCRA Empty'? (<3% volume remaining) IsLiquid->SolidCheck Solid/Vial BlackBin BLACK BIN (RCRA Hazardous Waste) Incineration Only LiquidCheck->BlackBin Stock/HPLC Waste Drain DRAIN / SEWER LiquidCheck->Drain Never! SolidCheck->BlackBin No (Residual Liquid) YellowBin YELLOW BIN (Trace Chemo/Biohazard) Incineration SolidCheck->YellowBin Yes (Empty) Stop STOP! PROHIBITED (EPA Violation) Drain->Stop

Caption: Decision logic for segregating Dihydrodiol Ibrutinib-d5 waste streams compliant with RCRA standards.

Diagram 2: The "Cradle-to-Grave" Lifecycle

This diagram illustrates the chain of custody required to maintain EHS compliance.

Lifecycle Inventory 1. Inventory (-80°C Storage) Exp 2. Experiment (Metabolism/PK Study) Inventory->Exp Reconstitution Segregation 3. Segregation (SAA Point of Use) Exp->Segregation Waste Gen Handoff 4. EHS Handoff (Manifest Signing) Segregation->Handoff Max 90 Days Destruction 5. Destruction (High-Temp Incineration) Handoff->Destruction Licensed Contractor

Caption: The "Cradle-to-Grave" lifecycle ensuring full traceability of the isotope-labeled compound.

Emergency Procedures: Spills

If Dihydrodiol Ibrutinib-d5 (solid or solution) is spilled:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Cover with absorbent pads. Do not wipe; blot to prevent spreading.

    • Solids: Cover with wet paper towels (to prevent dust generation) then wipe up.

  • Decontamination: Clean the surface with a detergent solution (soap and water), followed by water. Do not use bleach (potential for unknown oxidative byproducts).

  • Disposal: All cleanup materials (pads, gloves) go immediately into the Black Bin (Hazardous Waste).

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[5] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link][5]

  • U.S. Environmental Protection Agency (EPA). (2019).[4] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[1][2] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2022). Ibrutinib Compound Summary (Safety and Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

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